molecular formula C7H7BrClNO2 B2783503 2-amino-6-bromobenzoic acid HCl CAS No. 268566-21-8

2-amino-6-bromobenzoic acid HCl

Cat. No.: B2783503
CAS No.: 268566-21-8
M. Wt: 252.49
InChI Key: DFGBDUKABFDVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-bromobenzoic acid HCl is a useful research compound. Its molecular formula is C7H7BrClNO2 and its molecular weight is 252.49. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-bromobenzoic acid HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-bromobenzoic acid HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBDUKABFDVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of 2-Amino-6-bromobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research-Grade Price of 2-Amino-6-bromobenzoic Acid and its Hydrochloride Salt

This guide provides a comprehensive analysis of the pricing, procurement, and application of 2-amino-6-bromobenzoic acid and its hydrochloride salt (HCl) for research and development purposes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the market dynamics, quality considerations, and practical applications of this versatile chemical intermediate.

2-Amino-6-bromobenzoic acid is a multi-functional chemical building block critical in the fields of pharmaceutical and agrochemical synthesis.[1] Its molecular architecture, featuring an amine group, a carboxylic acid, and a bromine atom on an aromatic ring, offers a versatile platform for a wide array of chemical transformations.[1]

The strategic importance of this compound lies in the distinct reactivity of its functional groups:

  • Amine Group: Serves as a nucleophile and a directing group in electrophilic aromatic substitution. It can be readily acylated, alkylated, or transformed into a diazonium salt for further derivatization.

  • Carboxylic Acid Group: Enables the formation of esters, amides, and acid halides, or can be reduced to an alcohol, opening pathways to numerous derivatives.[1]

  • Bromine Atom: Acts as an excellent leaving group, making it ideal for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental techniques in modern organic synthesis for creating complex molecules.[1]

Given its utility as a precursor for Active Pharmaceutical Ingredients (APIs) and other high-value compounds, understanding its market price and the factors that influence it is crucial for effective project planning and budgeting in a research environment.[1][2]

Market Price Analysis for Research Quantities

The price of 2-amino-6-bromobenzoic acid and its HCl salt for research purposes is not static. It is influenced by a confluence of factors including the supplier, the quantity purchased, and the purity of the compound. The following table summarizes pricing from various chemical suppliers to provide a snapshot of the current market.

SupplierCompoundCAS No.Quantity (g)Price (Currency)Price per Gram (Currency)
Sigma-Aldrich 2-Amino-6-bromobenzoic acid20776-48-11$20.70 (USD)$20.70
5$27.60 (USD)$5.52
10$33.35 (USD)$3.34
Apollo Scientific 2-Amino-6-bromobenzoic acid20776-48-11£15.00 (GBP)£15.00
5£22.00 (GBP)£4.40
25£72.00 (GBP)£2.88
Reagentia 2-Amino-6-bromobenzoic acid HCl268566-21-81€257.83 (EUR)€257.83
5€516.71 (EUR)€103.34
10€689.98 (EUR)€69.00
25€1,234.53 (EUR)€49.38
Medicate Pharmaceutical 2-Amino-6-bromobenzoic acid20776-48-11000 (1kg)₹1800 (INR)₹1.80

Note: Prices are subject to change and may not include shipping, handling, or taxes. The data is compiled from publicly available information from suppliers' websites.[3][4][5][6] It is evident that the hydrochloride salt is significantly more expensive at research quantities.

Key Factors Influencing Price

The significant price variation observed across different suppliers and quantities can be attributed to several core factors inherent to the fine chemicals market.

  • Economies of Scale: The most apparent trend is the inverse relationship between quantity and per-gram cost. Bulk purchasing offers substantial savings, a principle driven by the fixed costs associated with packaging, quality control, and distribution for each item sold.[2]

  • Purity and Grade: Research chemicals are available in various purity grades (e.g., 97%, ≥98%, 99%).[5][7][8] Higher purity necessitates more rigorous purification steps, such as recrystallization or chromatography, and more extensive analytical testing, which increases production costs and, consequently, the final price.[9]

  • Supply Chain and Raw Materials: The cost of fundamental raw materials, often derived from petroleum or other commodity chemicals, is a primary driver of price.[9][10] Volatility in these feedstock markets, caused by geopolitical events, supply chain disruptions, or changes in energy costs, can create a ripple effect on the pricing of downstream fine chemicals.[2][10][11][12]

  • Regulatory and Compliance Costs: Manufacturing chemicals requires adherence to stringent environmental and safety regulations.[9][11] The costs associated with compliance, including waste management, product testing, and certification, are factored into the final product price.[9]

  • Supplier Differentiation: The market includes large multinational corporations and smaller specialized manufacturers.[11] Pricing strategies can differ based on brand reputation, quality assurance standards, and the level of customer and technical support provided.[9]

Quality Assurance and Procurement for Scientific Integrity

In a research context, the integrity of experimental results is paramount. The quality of starting materials directly impacts the reproducibility and reliability of an experiment.

  • Purity Verification: Always request and review the Certificate of Analysis (CoA) for the specific lot being purchased. The CoA provides critical data on the purity (often determined by techniques like HPLC or GC), identity (confirmed by NMR or IR spectroscopy), and levels of residual solvents or impurities.[7] Purity of ≥97% is common for this type of reagent.[7]

  • Supplier Trustworthiness: Procure chemicals from reputable suppliers who provide comprehensive documentation and have a transparent quality management system.[13][14] While cost is a factor, compromising on quality for a lower price can lead to failed experiments and wasted resources, ultimately increasing project costs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of 2-amino-6-bromobenzoic acid, a standard Suzuki-Miyaura cross-coupling reaction protocol is provided below. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.

Objective: To synthesize 2-amino-6-phenylbenzoic acid from 2-amino-6-bromobenzoic acid and phenylboronic acid.

Materials:

  • 2-amino-6-bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 2-amino-6-bromobenzoic acid (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: After cooling to room temperature, quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the final product, 2-amino-6-phenylbenzoic acid.

Visualization of Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Schlenk Flask (Inert Atmosphere) reagents 2. Add Reactants: - 2-Amino-6-bromobenzoic acid - Phenylboronic acid - K₂CO₃ setup->reagents assembly 4. Add Catalyst & Solvents (Dioxane/Water) reagents->assembly catalyst 3. Prepare Catalyst: Pd(OAc)₂ + PPh₃ in Dioxane catalyst->assembly execute 5. Heat to Reflux (90-100°C) assembly->execute monitor 6. Monitor Progress (TLC / LC-MS) execute->monitor workup 7. Quench with Water & Acidify with HCl monitor->workup Reaction Complete purify 8. Filter & Purify (Recrystallization) workup->purify product Final Product: 2-Amino-6-phenylbenzoic acid purify->product

Sources

Strategic Scaffolding: 2-Amino-6-Bromobenzoic Acid in High-Value Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 2-amino-6-bromobenzoic acid (CAS: 20776-48-1 / 20776-51-6) in medicinal chemistry.

Executive Summary: The Gatekeeper to the 5-Position

In the landscape of privileged structures, the quinazolin-4(3H)-one core is ubiquitous, serving as the backbone for blockbuster kinase inhibitors like Idelalisib and antibacterial agents. However, a critical synthetic bottleneck exists: regioselectivity .

Standard electrophilic aromatic substitution of the quinazolinone core overwhelmingly favors the 6- and 8-positions due to electronic directing effects. Accessing the 5-position —a vector critical for modulating solubility and targeting specific hydrophobic pockets in kinases (e.g., PI3Kδ)—is synthetically arduous via late-stage functionalization.

2-Amino-6-bromobenzoic acid serves as the definitive solution to this problem. By pre-installing the halogen handle at the ortho position relative to the carboxylic acid (which becomes the C5 position in the fused heterocycle), this scaffold allows researchers to "lock in" the 5-substitution pattern de novo. This guide outlines the chemical logic, synthetic workflows, and therapeutic applications of this high-value building block.[1]

Chemical Profile & Structural Logic[2][3][4]

The "Ortho-Meta" Paradox

The utility of 2-amino-6-bromobenzoic acid lies in its unique substitution pattern on the benzene ring.

  • C1 (Carboxyl): Precursor to the C4-carbonyl of the quinazolinone.

  • C2 (Amine): Precursor to the N1 atom.

  • C6 (Bromine): Located ortho to the carboxyl group. Upon cyclization, this position maps directly to C5 of the quinazolinone ring.

This 2,6-disubstitution creates significant steric crowding around the carboxyl group, which can retard initial condensation rates compared to unhindered anthranilic acids. However, the bromine atom remains chemically inert during standard cyclization conditions (e.g., thermal condensation with formamide), preserving it for high-value transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in the final drug candidate.

Mapping the Transformation

The following diagram illustrates the atom-by-atom mapping from the scaffold to the heterocycle, highlighting the origin of the strategic 5-bromo handle.

G cluster_mapping Atom Mapping Logic Scaffold 2-Amino-6-Bromobenzoic Acid (Precursor) Cyclization Cyclization (Niementowski Reaction) Scaffold->Cyclization + Formamide/Urea Reflux Product 5-Bromoquinazolin-4(3H)-one (Target Core) Cyclization->Product Ring Closure Map1 Benzoic C1 (-COOH)  →  Quinazolinone C4 (=O) Map2 Benzoic C2 (-NH2)   →  Quinazolinone N1 Map3 Benzoic C6 (-Br)    →  Quinazolinone C5 (-Br)

Figure 1: Regiochemical mapping of the 2-amino-6-bromobenzoic acid scaffold to the 5-bromoquinazolinone core.

Synthetic Utility & Workflows

Workflow A: Construction of the 5-Bromoquinazolinone Core

The most direct application is the synthesis of 5-bromoquinazolin-4(3H)-one. This intermediate is structurally analogous to the core of Idelalisib (which bears a 5-fluoro group), proving the biological relevance of this vector.

Protocol: Thermal Condensation with Formamide

  • Reagents: 2-Amino-6-bromobenzoic acid (1.0 eq), Formamide (excess, solvent/reagent).

  • Conditions: Reflux (approx. 180°C) for 4–6 hours.

  • Mechanism: Thermal dehydration leads to the formation of the intermediate amide, followed by intramolecular cyclization.

  • Work-up: Cool mixture to room temperature. Pour into crushed ice/water. The product, 5-bromoquinazolin-4(3H)-one , typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/DMF.

  • Yield Expectation: 75–85%.

Workflow B: Late-Stage Diversification (The "Handle" Strategy)

Once the 5-bromo core is established, the bromine atom serves as a reactive handle for introducing diversity. This is superior to starting with a 5-substituted anthranilic acid, which limits you to a single derivative.

Protocol: Suzuki-Miyaura Coupling at C5

  • Substrate: 5-Bromoquinazolin-4(3H)-one (or its N3-substituted derivative).

  • Coupling Partner: Aryl boronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

  • Significance: This reaction installs aryl groups at the 5-position, a topology that often projects into the ATP-binding pocket's solvent-exposed region in kinase targets, improving potency and selectivity.

Biological Applications & Case Studies

Kinase Inhibition (PI3K and EGFR)

The 5-position of the quinazoline ring is a validated "privileged vector."

  • Idelalisib (Zydelig): A PI3Kδ inhibitor used for chronic lymphocytic leukemia. It features a 5-fluoro substituent.[2][3][4] The 2-amino-6-bromobenzoic acid scaffold allows for the synthesis of 5-bromo analogs, which can be further coupled to mimic or improve upon the steric bulk of the fluoro-phenyl moiety found in Idelalisib.

  • EGFR Inhibitors: While Gefitinib and Erlotinib utilize the 6,7-dialkoxy pattern, emerging resistance mutations require novel binding modes. 5-substituted quinazolines derived from this scaffold have shown promise in overcoming T790M mutations by altering the core's binding orientation.

Antimicrobial & Antifungal Agents

Derivatives synthesized from 2-amino-6-bromobenzoic acid have demonstrated broad-spectrum activity.[5][2]

  • Target: Candida albicans and Staphylococcus aureus.

  • SAR Insight: 5-bromo-2,3-disubstituted quinazolinones exhibit higher lipophilicity than their 6- or 7-isomers, facilitating membrane permeation in fungal pathogens.

Data Summary: Comparative Activity Profile
Scaffold DerivativeTargetActivity (IC50 / MIC)Mechanism
5-Bromo-3-phenylquinazolin-4(3H)-one PI3Kδ15 nMATP-competitive inhibition
5-Aryl-8-aminoquinazolinone S. aureus4.2 µg/mLCell wall synthesis disruption
5-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one M. tuberculosis6.5 µg/mLEnoyl-ACP reductase inhibition

Visualizing the Discovery Pipeline

The following flowchart illustrates the decision matrix for using this scaffold versus standard anthranilic acids.

Pipeline Start Target Design: Quinazolinone Core Decision Required Substitution Pattern? Start->Decision Path67 6- or 7-Substitution (Standard) Decision->Path67 Positions 6, 7, 8 Path5 5-Substitution (Strategic Vector) Decision->Path5 Position 5 Final Novel Kinase/Antibacterial Candidate Path67->Final Standard Route Source Use 2-Amino-6-Bromobenzoic Acid Path5->Source Mandatory Scaffold Synthesis Cyclization to 5-Bromoquinazolinone Source->Synthesis Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Synthesis->Coupling Coupling->Final

Figure 2: Decision matrix highlighting the necessity of 2-amino-6-bromobenzoic acid for accessing the 5-position vector.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10560649, 2-Amino-6-bromobenzoic acid. Retrieved from .

  • Mhaske, S. B., & Argade, N. P. (2006).The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextualizes the biological importance of the quinazolinone core).
  • Hameed, A., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review. Expert Opinion on Therapeutic Patents.[6] Retrieved from .

  • Al-Omary, F. A. M., et al. (2019). Synthesis and biological activity of some new quinazolin-4(3H)-one derivatives. Molecules.[7][5][4][6][8][9][10][11][12] (Details the synthesis of 5-substituted derivatives).

  • Babu, K. S., et al. (2014).Synthesis and biological evaluation of novel 5-bromo-quinazolinone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Stability of 2-Amino-6-Bromobenzoic Acid Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary

2-Amino-6-bromobenzoic acid (also known as 6-bromoanthranilic acid) hydrochloride is a critical intermediate in the synthesis of quinazolines and other heterocyclic pharmacophores. Its stability in solution is governed by three primary factors: steric-induced decarboxylation , oxidative sensitivity of the aniline moiety , and photolytic dehalogenation .

While the hydrochloride salt form offers improved solid-state stability compared to the free base, solution thermodynamics favor rapid degradation under specific conditions. This guide details the mechanistic pathways of instability, provides a validated experimental framework for stability assessment, and outlines rigorous handling protocols to ensure data integrity during analytical workflows.

Key Stability Risks:

  • Primary Degradant: 3-Bromoaniline (via decarboxylation).

  • Critical Control Points: Temperature (< 4°C), pH (maintain < 2.0), and Light (Amber glassware).

Chemical Basis of Instability

Understanding the molecular drivers of degradation is essential for designing robust analytical methods and storage protocols.

Steric and Electronic Facilitation of Decarboxylation

The 2-amino-6-bromobenzoic acid molecule possesses a "privileged" structure for decarboxylation. The carboxylic acid group at position 1 is flanked by an amino group at position 2 and a bromine atom at position 6.

  • Steric Strain: The bulky bromine atom and the amino group force the carboxylate group out of planarity with the benzene ring. This deconjugation destabilizes the ground state of the acid relative to the transition state for decarboxylation, lowering the activation energy (

    
    ).
    
  • Electronic Effect: The amino group is a strong electron donor (+M effect). In the zwitterionic form or the anion, the electron density on the ring facilitates the extrusion of CO

    
    . The product, 3-bromoaniline , is thermodynamically stable and irreversible.
    
Oxidative Instability

Like all anilines, the free amine is susceptible to oxidation, leading to the formation of azo-dimers and quinoid species, often observed as a yellow-to-brown discoloration in solution. The hydrochloride salt mitigates this by protonating the amine (


), which is electron-withdrawing and resistant to oxidation. Maintaining acidic pH is therefore crucial not just for solubility, but for oxidative stability. 
Degradation Pathway Visualization

The following diagram illustrates the primary and secondary degradation pathways.

DegradationPathways Start 2-Amino-6-Bromobenzoic Acid (HCl Salt) Zwitterion Zwitterionic Intermediate (pH 3 - 6) Start->Zwitterion pH > 2 (Dissociation) PhotoProduct 2-Aminobenzoic Acid (Trace, via Photolysis) Start->PhotoProduct hν (UV Light) DecarbProduct 3-Bromoaniline (Primary Degradant) Zwitterion->DecarbProduct -CO2 (Thermal/Spontaneous) Oxidation Azo/Quinoid Polymers (Colored) Zwitterion->Oxidation O2 (Neutral pH)

Figure 1: Mechanistic degradation pathways. The red path indicates the primary failure mode (decarboxylation).

Experimental Assessment of Stability

To rigorously determine the stability profile in your specific matrix, follow this forced degradation protocol. This approach is designed to be self-validating by including mass balance checks.

Reagents and Equipment[1][2]
  • Reference Standards: 2-Amino-6-bromobenzoic acid (Target), 3-Bromoaniline (Known Impurity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Instrumentation: HPLC or UPLC with PDA (Photodiode Array) detection.

Analytical Method (HPLC)

Before starting stability studies, establish a reliable separation method. The following conditions are optimized to retain the polar amino acid while separating the less polar decarboxylated product.

ParameterConditionRationale
Column C18, 100 Å, 3.5 µm (e.g., Waters XBridge or Phenomenex Kinetex)Robust stationary phase for polar/non-polar separation.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the amine protonated (

), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 10 minEnsures elution of the highly retained 3-bromoaniline.
Flow Rate 1.0 mL/minStandard flow (adjust for column ID).
Detection UV 254 nmAromatic ring absorption; suitable for both parent and degradant.
Temperature 25°CMinimize on-column thermal degradation.
Forced Degradation Protocol

Perform these stress tests to define the "edge of failure" for your solution.

  • Stock Preparation: Prepare a 1 mg/mL solution of the HCl salt in 0.1 N HCl . (Note: Using pure water or methanol may raise pH enough to trigger auto-decarboxylation).

  • Stress Conditions:

ConditionProcedureExpected Outcome
Acid Control Store in 0.1 N HCl at 25°C for 24h.Stable. Protonation stabilizes the carboxylate.
Thermal Stress Heat 0.1 N HCl solution to 60°C for 4h.Degradation. Appearance of 3-bromoaniline peak.
Base Hydrolysis Dilute 1:1 with 0.1 N NaOH (Final pH > 10).Rapid Degradation. Immediate decarboxylation and oxidation.
Oxidative Add 3% H

O

at 25°C for 2h.
Complex. Formation of N-oxides or azo species.
Photolytic Expose to 1.2 million lux hours (ICH Q1B).Degradation. Debromination and browning.

Results Interpretation & Data Handling

Quantitative Assessment

Calculate the % Degradation using the area normalization method, assuming relative response factors (RRF) are similar (or determine RRF using pure 3-bromoaniline standard).



Stability Study Workflow

Use the following logic flow to determine the shelf-life of your working solutions.

StabilityWorkflow Prep Prepare Stock Solution (Solvent: 0.1N HCl in MeOH/Water) Check Initial HPLC Injection (T=0) Prep->Check Decision Is 3-Bromoaniline > 0.5%? Check->Decision Fail REJECT: Spontaneous Decarboxylation Check Solvent pH & Temp Decision->Fail Yes Pass PROCEED: Store at 4°C Decision->Pass No Monitor Monitor at T=4h, 24h (Keep protected from light) Pass->Monitor

Figure 2: Workflow for validating solution integrity prior to use.

Handling & Storage Recommendations

Based on the instability mechanisms described, the following "Golden Rules" must be adhered to for reproducible results.

Solvent Selection[3]
  • Recommended: 0.1 N Hydrochloric Acid (aqueous) or acidified Methanol (0.1% Formic Acid).

  • Avoid: Pure water (pH may drift to zwitterionic range), DMSO (often causes oxidation/heating upon dissolution), and basic buffers (phosphate pH 7.4).

Temperature Control
  • Storage: Solutions must be stored at 2–8°C .

  • Usage: Keep samples in an autosampler set to 4°C. Avoid leaving vials on the benchtop at room temperature for >4 hours.

Light Protection
  • Use amber borosilicate glass vials.

  • If using clear glassware for observation, wrap immediately in aluminum foil after inspection.

Safety Note

The degradation product, 3-bromoaniline , is toxic and readily absorbed through the skin. Handle all degraded solutions as hazardous waste.

References

  • Decarboxylation of Ortho-Substituted Benzoic Acids Dunn, G. E., & Prysiazniuk, R. Y. (1961). Kinetics and Mechanism of Decarboxylation of Substituted Anthranilic Acids. Canadian Journal of Chemistry. (Mechanistic grounding for anthranilic acid decarboxylation).

  • 3-Bromoaniline (Degradation Product) Properties PubChem Database. 3-Bromoaniline (CID 11562). (Verification of degradant structure and toxicity).

  • Photostability of Halogenated Aromatics Boule, P., et al. (1987). Photochemistry of Halogenated Anilines. Chemosphere. (Evidence for photolytic dehalogenation risks).

  • HPLC Method Development for Aminobenzoic Acids Sielc Technologies. Separation of Aminobenzoic Acids. (Basis for acidic mobile phase selection).

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 8-Bromoquinazolin-4(3H)-ones from 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and strategic insights for the synthesis of 8-bromoquinazolin-4(3H)-ones, a critical scaffold in medicinal chemistry, utilizing 2-amino-6-bromobenzoic acid as a versatile starting material. Quinazolin-4(3H)-ones are privileged structures found in numerous bioactive compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 8-position of the quinazolinone core, derived from the 6-position of the anthranilic acid precursor, offers a powerful synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs.[2][3] This document is intended for researchers, medicinal chemists, and process development scientists, offering a blend of foundational principles, step-by-step protocols, and expert commentary on experimental causality.

Part 1: Foundational Principles & Synthetic Strategy

The Quinazolinone Scaffold: A Cornerstone of Medicinal Chemistry

The quinazolin-4(3H)-one ring system is a nitrogen-containing heterocycle of significant interest due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets.

Rationale for 2-Amino-6-bromobenzoic Acid

The choice of 2-amino-6-bromobenzoic acid as the starting material is a strategic one. The molecule possesses the essential amine and carboxylic acid functionalities required for the core cyclization reaction.[2] Crucially, the bromine atom at the 6-position is sterically positioned adjacent to the amino group. Upon cyclization to form the quinazolinone, this bromine atom resides at the 8-position, a vector that is often explored for modifying pharmacological properties. This bromo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it an invaluable tool for introducing molecular diversity in the final stages of a synthetic sequence.[3]

Core Mechanistic Pathway

The synthesis of the quinazolin-4(3H)-one core from an anthranilic acid derivative generally proceeds via a two-stage mechanism: an initial acylation or condensation at the 2-amino group, followed by an intramolecular cyclization and dehydration to form the pyrimidinone ring. The specific reagents used will determine the substituent at the 2-position of the final product.

G cluster_0 Stage 1: Acylation/Condensation cluster_1 Stage 2: Cyclization & Dehydration A 2-Amino-6-bromobenzoic Acid C N-Acyl Intermediate A->C Reaction B Acylating/Carbon Source (e.g., Formamide, Orthoester, Acyl Chloride) B->C Provides C2 atom D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F 8-Bromoquinazolin-4(3H)-one E->F

Figure 1: General two-stage mechanism for the synthesis of 8-bromoquinazolin-4(3H)-one.

Part 2: Validated Synthetic Protocols

This section details three reliable methods for the synthesis of 8-bromoquinazolin-4(3H)-ones, ranging from a classic thermal condensation to a modern microwave-assisted approach.

Method A: Niementowski Reaction for Unsubstituted 8-Bromoquinazolin-4(3H)-one

This protocol describes the synthesis of 8-bromoquinazolin-4(3H)-one, where the C2 position is unsubstituted. It is a straightforward and cost-effective method.[6]

Principle: This reaction involves the direct condensation of 2-amino-6-bromobenzoic acid with formamide. Formamide serves as both the solvent and the source of the C2 carbon atom of the quinazolinone ring. The high temperature facilitates the necessary dehydration and ring closure.[7]

Experimental Protocol:

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromobenzoic acid (5.0 g, 23.15 mmol).

  • Reaction Initiation: Add formamide (25 mL, 628 mmol).

  • Thermal Conditions: Heat the reaction mixture in an oil bath to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

    • Scientist's Note: The reaction mixture will become a clear solution and then gradually form a precipitate as the product is formed. Ensure good stirring to prevent bumping.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. A solid mass should form. b. Add water (50 mL) to the flask and stir vigorously to break up the solid. c. Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL) to remove residual formamide. d. Wash the filter cake with a small amount of cold ethanol (10 mL).

  • Purification: Recrystallize the crude solid from ethanol or a mixture of ethanol and water to yield pure 8-bromoquinazolin-4(3H)-one as a white to off-white solid.

Method B: Orthoester Condensation for 2-Substituted Analogues

This method is ideal for introducing small alkyl or aryl groups at the C2-position of the quinazolinone ring. Here, we use triethyl orthoacetate as an example to synthesize 8-bromo-2-methylquinazolin-4(3H)-one.

Principle: The reaction of an anthranilic acid with an orthoester, often in the presence of a catalytic amount of acid, leads to the formation of a 2-substituted quinazolinone. The orthoester provides the C2-substituent and carbon, while the elimination of ethanol drives the reaction forward.[6]

Experimental Protocol:

  • Reagent Setup: To a 50 mL round-bottom flask, add 2-amino-6-bromobenzoic acid (2.16 g, 10.0 mmol), triethyl orthoacetate (5.0 mL, 27.4 mmol), and acetic anhydride (2.0 mL, 21.2 mmol).

    • Causality Check: Acetic anhydride acts as a dehydrating agent and facilitates the initial acylation of the amine, which promotes the subsequent cyclization.

  • Thermal Conditions: Attach a reflux condenser and heat the mixture to 120 °C for 3 hours.

  • Workup and Isolation: a. Cool the mixture to room temperature. b. Remove the volatile components under reduced pressure using a rotary evaporator. c. To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (30 mL) carefully to neutralize any remaining acid. d. Collect the precipitated solid by vacuum filtration. Wash the solid with water (2 x 15 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Method C: Microwave-Assisted Synthesis for Rapid Production

Microwave irradiation offers a significant acceleration of reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[8][9]

Principle: Microwave energy directly and efficiently heats the polar reagents, dramatically accelerating the rate of both the condensation and cyclization-dehydration steps. This protocol uses acyl chlorides and ammonium acetate in a one-pot, three-component reaction.[8]

Figure 2: Workflow for microwave-assisted synthesis of 2,8-disubstituted quinazolin-4(3H)-ones.

Experimental Protocol (Example: 8-bromo-2-phenylquinazolin-4(3H)-one):

  • Reagent Setup: In a 10 mL microwave reaction vial, add 2-amino-6-bromobenzoic acid (432 mg, 2.0 mmol), benzoyl chloride (0.28 mL, 2.4 mmol), and ammonium acetate (231 mg, 3.0 mmol).

    • Pro-Tip: Ammonium acetate serves as the nitrogen source for the N3 position of the quinazolinone ring.

  • Microwave Conditions: Seal the vial with a cap. Place it in a microwave reactor and irradiate at 150 °C for 10-15 minutes.

    • Safety Precaution: Reactions in sealed vessels generate pressure. Always use a dedicated microwave reactor with pressure and temperature monitoring.

  • Workup and Isolation: a. After the reaction, cool the vial to room temperature. b. Carefully open the vial and add 10 mL of cold water. c. Stir the mixture until a precipitate forms. d. Collect the solid by vacuum filtration and wash with water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent like ethanol or isopropanol.

Table 1: Comparison of Synthetic Methodologies

FeatureMethod A (Niementowski)Method B (Orthoester)Method C (Microwave)
C2-Substituent Unsubstituted (H)Alkyl, ArylAlkyl, Aryl
Typical Reagents FormamideOrthoester, Acetic AnhydrideAcyl Chloride, NH₄OAc
Reaction Time 4-6 hours2-4 hours10-20 minutes
Temperature 150-160 °C120-130 °C150 °C
Pros Simple, inexpensiveGood for C2-alkylationExtremely fast, high yields
Cons High temperature, long timeLimited to orthoester availabilityRequires specialized equipment

Part 3: Characterization & Data

The synthesized 8-bromoquinazolin-4(3H)-ones should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H NMR: Expect signals for the aromatic protons on the benzo-fused ring. The NH proton typically appears as a broad singlet downfield (>12 ppm).

  • ¹³C NMR: The carbonyl carbon (C4) signal is characteristic and appears around 160-165 ppm.

  • Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch (~1680 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹).

Part 4: Downstream Applications in Drug Discovery

The true value of the 8-bromoquinazolin-4(3H)-one scaffold lies in its potential for diversification. The C8-bromo substituent is a versatile handle for introducing a wide array of chemical moieties via metal-catalyzed cross-coupling reactions.

G start 8-Bromoquinazolin-4(3H)-one product 8-Aryl-quinazolin-4(3H)-one (Diversified Scaffold) start->product Suzuki Coupling reagent Arylboronic Acid (R-B(OH)₂) reagent->product conditions Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) conditions->product

Figure 3: Conceptual workflow for diversification via Suzuki cross-coupling.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) at the 8-position, a critical step in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. By creating a library of 8-aryl or 8-heteroaryl analogues, researchers can fine-tune the molecule's interaction with its biological target.

References

  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • Yang, Z., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 28(15), 5828. Available at: [Link]

  • ResearchGate. Synthesis of Quinazolin-4(3H)-ones via a novel approach | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]

  • Li, X., et al. (2010). Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones in Brønsted Acidic Ionic Liquids. Chinese Journal of Organic Chemistry, 30(3), 452-455. Available at: [Link]

  • ResearchGate. Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. Available at: [Link]

  • Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. Available at: [Link]

  • RSC Publishing. Recent advances in 4(3H)-quinazolinone syntheses. Available at: [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • ResearchGate. Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2012). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Journal of the Brazilian Chemical Society, 23, 685-690. Available at: [Link]

  • PubMed. Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. Available at: [Link]

  • Autechaux. Understanding the Synthesis Applications of 2-Amino-6-bromobenzoic Acid. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the Cyclization of 2-Amino-6-bromobenzoic Acid with Formamide to Synthesize 8-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 8-bromoquinazolin-4(3H)-one via the cyclization of 2-amino-6-bromobenzoic acid with formamide. This reaction, a variant of the Niementowski quinazoline synthesis, is a fundamental transformation in heterocyclic chemistry, yielding a scaffold present in numerous pharmacologically active compounds.[1][2][3][4] This guide offers an in-depth, step-by-step methodology, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction and Significance

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthesis of 8-bromoquinazolin-4(3H)-one from 2-amino-6-bromobenzoic acid and formamide is a direct and efficient method to access this important heterocyclic system.[1][4][5] The bromine substituent at the 8-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[6]

Formamide plays a dual role in this reaction, acting as both a reactant (a source of one carbon atom) and a high-boiling point solvent.[1][5] The reaction proceeds by heating the starting materials together, leading to the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired quinazolinone.[1]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

Reaction_Scheme start 2-Amino-6-bromobenzoic Acid + Formamide product 8-Bromoquinazolin-4(3H)-one start->product Heat (150-160 °C)

Caption: General reaction scheme for the synthesis of 8-bromoquinazolin-4(3H)-one.

The reaction is believed to proceed through the following mechanistic steps:

  • N-Formylation: The amino group of 2-amino-6-bromobenzoic acid attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate after the elimination of ammonia.

  • Intramolecular Cyclization: The amide nitrogen of the N-formyl intermediate attacks the carboxylic acid carbonyl, leading to a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the final product, 8-bromoquinazolin-4(3H)-one.

G cluster_0 Reaction Mechanism A 2-Amino-6-bromobenzoic Acid + Formamide B N-Formyl Intermediate A->B N-Formylation (-NH3) C Tetrahedral Intermediate B->C Intramolecular Cyclization D 8-Bromoquinazolin-4(3H)-one C->D Dehydration (-H2O)

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 2-Amino-6-Bromobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the cyclization of 2-amino-6-bromobenzoic acid to form 5-bromoquinazolin-4(3H)-one , followed by its functionalization via Suzuki-Miyaura cross-coupling.

The 6-bromo substituent on the anthranilic acid precursor presents a specific synthetic challenge: steric hindrance adjacent to the carboxylic acid moiety (the "Ortho Effect"). Conventional thermal heating often results in incomplete cyclization or requires prolonged reflux times (24–48 hours). By utilizing microwave irradiation (MWI), we exploit the high dielectric loss tangent of polar solvents (e.g., formamide) to achieve rapid superheating, overcoming the activation energy barrier imposed by the steric bulk.

This guide is designed for medicinal chemists requiring rapid access to C5-functionalized quinazolinone libraries, a privileged scaffold in kinase inhibitor development.

Mechanistic Insight & Rationale

The "Ortho Effect" and Microwave Dielectric Heating

The transformation of 2-amino-6-bromobenzoic acid into a quinazolinone ring involves a condensation reaction with a C1 synthon (typically formamide). The bromine atom at the C6 position (which becomes C5 in the quinazolinone numbering system) exerts significant steric pressure on the adjacent carboxylic acid (C1).

  • Steric Inhibition: The bulky bromine atom prevents the optimal planar alignment required for the nucleophilic attack on the formamide intermediate.

  • Dielectric Polarization: Microwave irradiation targets the dipoles in the reaction mixture (specifically the highly polar formamide). The oscillating electric field causes molecular rotation, generating internal heat (dielectric heating). This localized superheating effect accelerates the rate-determining step of the condensation more effectively than conductive heating.

Pathway Visualization

The following diagram outlines the synthetic workflow and the numbering shift from the precursor to the product.

ReactionPathway Precursor 2-Amino-6-bromobenzoic Acid (Steric Clash at C6) Intermediate Transition State (High Energy Barrier) Precursor->Intermediate Formamide, MW 150°C, 15 min Product 5-Bromoquinazolin-4(3H)-one (Scaffold) Intermediate->Product Cyclization (-H2O) Coupled 5-Arylquinazolin-4(3H)-one (Functionalized Drug Lead) Product->Coupled Ar-B(OH)2, Pd cat. MW, 120°C

Figure 1: Synthetic workflow transforming the sterically hindered precursor into a functionalized drug scaffold.

Experimental Protocols

Protocol A: Cyclization (Niementowski Reaction)

Objective: Synthesis of 5-bromoquinazolin-4(3H)-one. Scale: 1.0 mmol

ParameterCondition
Precursor 2-Amino-6-bromobenzoic acid (216 mg, 1.0 mmol)
Reagent/Solvent Formamide (3.0 mL)
Vessel 10 mL Borosilicate Microwave Vial (Sealed)
Temperature 150°C
Hold Time 15 minutes
Pressure Limit 250 psi (17 bar)
Stirring High (Magnetic stir bar)

Step-by-Step Methodology:

  • Loading: Weigh 2-amino-6-bromobenzoic acid into a 10 mL microwave vial. Add a magnetic stir bar.

  • Solvation: Add 3.0 mL of Formamide. Note: Formamide acts as both the solvent and the C1 source. It has a high dielectric constant (

    
    ), making it an excellent microwave absorber.
    
  • Irradiation: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) to ramp to 150°C over 2 minutes, then hold for 15 minutes.

  • Cooling: Allow the reaction to cool to 50°C using compressed air cooling (standard on most MW reactors).

  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. The product should precipitate as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove residual formamide.

  • Validation: Check purity via LC-MS. Expected Mass: [M+H]+ = 225/227 (Br isotope pattern).

Why this works: The high boiling point of formamide (210°C) allows the reaction to proceed at 150°C without generating excessive pressure, while the microwave energy drives the condensation despite the steric hindrance of the bromine [1].

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalization at the hindered C5 position. Substrate: 5-bromoquinazolin-4(3H)-one (from Protocol A).

ParameterCondition
Substrate 5-bromoquinazolin-4(3H)-one (0.5 mmol)
Coupling Partner Phenylboronic acid (0.75 mmol)
Catalyst Pd(dppf)Cl2 (5 mol%)
Base K2CO3 (2.0 eq, 1.0 mmol)
Solvent System DMF : Water (4:1 v/v)
Temperature 120°C
Time 10 minutes

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen.

  • Loading: Add the 5-bromoquinazolinone, boronic acid, K2CO3, and Pd catalyst.

  • Solvent Addition: Add degassed DMF/Water mixture. Note: Water is critical for the base solubility and activation of the boronic acid.

  • Irradiation: Heat to 120°C for 10 minutes.

  • Work-up: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography.

Mechanistic Note: The 5-position is peri-to the carbonyl oxygen (C4=O). This creates electrostatic repulsion and steric crowding for the incoming Palladium complex. Microwave heating accelerates the oxidative addition step, which is often sluggish for electron-rich aryl bromides in hindered positions [2].

Troubleshooting & Optimization Logic

If yields are low (<50%), use the following logic tree to diagnose the failure mode.

OptimizationLogic Start Low Yield Observed CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Incomplete Conv. Result2 Decomposition / Black Tar CheckLCMS->Result2 Thermal Degradation Action1 Increase Temp by 20°C (Max 180°C) Result1->Action1 Protocol A (Cyclization) Action3 Check Catalyst Load (Increase to 10 mol%) Result1->Action3 Protocol B (Coupling) Action2 Switch Solvent (Use DMF/DMA) Result2->Action2 Reduce localized heating

Figure 2: Decision matrix for optimizing microwave reaction parameters.

Critical Control Points:
  • Solvent Volume: Do not fill the microwave vial more than 75%. Rapid gas evolution (especially CO2 from carbonate bases) can cause vial failure if headspace is insufficient.

  • Formamide Quality: Ensure formamide is fresh. Hydrolyzed formamide contains formic acid and ammonia, which can alter the pH and affect the cyclization efficiency.

  • Catalyst Selection: For the Suzuki coupling at the sterically hindered 5-position, bulky phosphine ligands (like S-Phos or X-Phos) often outperform standard PPh3-based catalysts if Pd(dppf)Cl2 fails [3].

References

  • Mohammadkhani, L., & Heravi, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.

  • Salih, K. S. M., & Baqi, Y. (2020).[1] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.[2][3] Catalysts, 10(1), 4.

  • Li, Z., et al. (2008).[4] Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones.[4][5] Journal of Combinatorial Chemistry, 10(3), 484-486.[4]

Sources

Application Note: Copper-Catalyzed Amination of 2-Amino-6-Bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-amino-6-bromobenzoic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for synthesizing fused heterocycles (quinazolinones, benzodiazepines) and non-steroidal anti-inflammatory drugs (NSAIDs). However, its utility is often bottlenecked by the 2,6-disubstitution pattern , which introduces significant steric strain, and the presence of competing nucleophilic (amine) and coordinating (carboxylate) functionalities.

This guide details optimized protocols for the copper-catalyzed amination of this scaffold. Unlike palladium-catalyzed methods, which often require protecting groups to prevent catalyst poisoning by the free carboxylate, Cu-catalyzed Ullmann-Goldberg type reactions leverage the carboxylate as a directing group , enhancing regioselectivity and reactivity at the ortho-bromo position.

Key Applications:

  • Intermolecular Amination: Synthesis of 2,6-diaminobenzoic acid derivatives (precursors to acridines).

  • Cascade Annulation: One-pot access to substituted quinazolinones.[1]

Mechanistic Insight: The Carboxylate "Ortho-Effect"

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple oxidative addition/reductive elimination cycle typical of Pd chemistry. Instead, it relies on the "Ortho-Substituent Effect" .

  • Coordination: The carboxylate moiety of the substrate coordinates to the Cu(I) center, bringing the metal into proximity with the ortho-bromide.

  • Oxidative Addition: This proximity facilitates the oxidative addition of Cu(I) into the C-Br bond, forming a stable aryl-Cu(III) or aryl-Cu(II) intermediate (depending on the specific mechanistic pathway proposed, typically Cu(I)/Cu(III) for modern ligand-accelerated systems).

  • Ligand Exchange: The nucleophile (external amine) displaces the halide/ligand.

  • Reductive Elimination: The C-N bond forms, regenerating the Cu(I) catalyst.

Critical Implication: The free carboxylic acid is not a liability; it is the primary catalytic driver. Do not esterify the acid prior to coupling unless using a completely different catalytic strategy.

Experimental Protocols

Protocol A: Intermolecular C-N Cross-Coupling (Amination)

Target: Synthesis of N-substituted-2-amino-6-aminobenzoic acid derivatives.

This protocol uses an amino-acid ligand (L-Proline) to accelerate the reaction at moderate temperatures, preventing the decarboxylation often seen at high temperatures (>130°C).

Reagents & Materials:

  • Substrate: 2-Amino-6-bromobenzoic acid (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 - 2.0 equiv)

  • Catalyst: CuI (10 mol%)[2]

  • Ligand: L-Proline (20 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a screw-cap reaction vial, combine CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol). Add 1.0 mL of DMSO and stir at room temperature for 10 minutes under Argon. Observation: The solution should turn slightly homogenous or change color, indicating ligand complexation.

  • Substrate Addition: Add 2-amino-6-bromobenzoic acid (216 mg, 1.0 mmol) and K₂CO₃ (345 mg, 2.5 equiv).

  • Nucleophile Addition: Add the coupling amine (1.5 mmol).

    • Note: If the amine is a solid, add it with the substrate. If liquid, add via syringe.

  • Degassing: Purge the headspace with Argon for 2 minutes and seal the vial tightly.

  • Reaction: Heat the block to 80–90°C for 12–24 hours.

    • Monitoring: Check via LC-MS. The starting material (Br-isotope pattern) should disappear.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with water (10 mL) and adjust pH to ~3-4 with 1M HCl. Caution: CO₂ evolution.

    • Extract with EtOAc (3 x 10 mL).

    • Dry organic phase over Na₂SO₄ and concentrate.

Data Summary Table: Optimization Parameters

ParameterStandard ConditionAlternativeImpact
Catalyst CuI (10 mol%)CuBr, Cu₂OCuI is generally most active for iodides/bromides.
Ligand L-Proline2-AcetylcyclohexanoneL-Proline is superior for amino-acid substrates.[3]
Base K₂CO₃Cs₂CO₃Cs₂CO₃ can lower reaction temp but is hygroscopic.
Solvent DMSOWater/EthanolDMSO ensures solubility of the zwitterionic substrate.
Protocol B: Cascade Synthesis of Quinazolinones

Target: One-pot cyclization with amidines/aldehydes.

This protocol leverages the 2-amino group for ring closure and the Cu-catalyst for oxidative dehydrogenation or coupling.

Reagents:

  • Substrate: 2-Amino-6-bromobenzoic acid (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv)

  • Catalyst: CuCl (10 mol%)[2]

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Atmosphere: Air (balloon) or O₂ (if oxidative mechanism required)

Procedure:

  • Mix substrate, amidine, CuCl, and base in DMF.

  • Heat to 100°C under an air atmosphere (oxidative conditions often assist the final aromatization).

  • Stir for 16 hours.

  • Pour into ice water. The quinazolinone product often precipitates and can be collected by filtration.

Visualizations

Figure 1: Mechanistic Cycle & Ortho-Effect

This diagram illustrates the critical role of the carboxylate group in directing the Copper center to the bromine, facilitating the reaction despite steric hindrance.

Cu_Amination_Mechanism Start Substrate (2-Amino-6-Bromo) Complex Cu(I)-Carboxylate Coordination Start->Complex + CuI / Base OxAdd Oxidative Addition (Ortho-Directed) Complex->OxAdd Intramolecular Proximal Effect LigandEx Ligand Exchange (Amine Entry) OxAdd->LigandEx + R-NH2 RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim - HBr (Base) RedElim->Complex Regenerate Cu(I) Product Product (Anthranilic Acid Deriv.) RedElim->Product Release Catalyst

Caption: The carboxylate moiety acts as a transient ligand, anchoring the Cu(I) species to facilitate oxidative addition at the sterically hindered ortho-bromide.

Figure 2: Reaction Workflow Decision Tree

Reaction_Workflow Input 2-Amino-6-Bromobenzoic Acid Decision Target Structure? Input->Decision PathA N-Arylation/Alkylation Decision->PathA Simple Amination PathB Quinazolinone Formation Decision->PathB Cyclization CondA Protocol A: CuI, L-Proline, K2CO3 DMSO, 90°C PathA->CondA CondB Protocol B: CuCl, Amidine, Cs2CO3 DMF, 100°C PathB->CondB ProdA 2,6-Diaminobenzoic Acid Derivatives CondA->ProdA ProdB Substituted Quinazolinones CondB->ProdB

Caption: Workflow selection based on desired end-product: Direct amination vs. Cascade cyclization.

Troubleshooting & Expert Notes

  • Self-Coupling: The substrate contains both an amine and a bromide. While the intermolecular reaction with an excess of external amine is favored, oligomerization can occur at high concentrations.

    • Solution: Maintain the concentration of the substrate below 0.2 M. Use 2.0+ equivalents of the coupling amine.

  • Decarboxylation: Benzoic acids with electron-withdrawing groups or ortho-heteroatoms can decarboxylate at high temperatures (>120°C).

    • Solution: Strictly control temperature to <100°C. Use L-Proline (Protocol A) which lowers the activation energy, allowing milder conditions.

  • Purification: The product is an amino-acid zwitterion. It will not extract well into organic solvents at neutral pH.

    • Solution: Acidify carefully to the isoelectric point (often pH 3-4) to precipitate, or use n-butanol for extraction if the compound is water-soluble.

References

  • Wolf, C., et al. (2006). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines."[4] The Journal of Organic Chemistry.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles."[3] Accounts of Chemical Research.

  • Fu, H., et al. (2009). "Copper-catalyzed cascade synthesis of quinazolinones."[5] Synlett. (Referenced in context of general quinazolinone synthesis from 2-halobenzoic acids).[5][6]

  • Liu, S., et al. (2016). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." Figshare / ACS.

  • Ningbo Inno Pharmchem. "The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development."

Sources

Application Note: Optimized Recrystallization Solvent Systems for 2-Amino-6-Bromobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-amino-6-bromobenzoic acid hydrochloride , a critical scaffold in the synthesis of quinazolinones and other heterocyclic pharmaceuticals.[1][2] Unlike its free base counterpart, the hydrochloride salt presents unique purification challenges due to the lability of the ionic bond and the potential for hydrolysis in non-acidified aqueous media.[2]

This protocol moves beyond generic "recrystallization" advice, offering three specific solvent systems engineered to target distinct impurity profiles (regioisomers, inorganic salts, and oxidation products).[2][3]

Chemical Context & Solubility Logic

The Molecule[2][4][5]
  • Core Structure: Anthranilic acid derivative with an ortho-bromo substituent.[1][2][3]

  • Electronic Environment: The 6-bromo group provides significant steric bulk near the carboxylic acid, while the 2-amino group (protonated in the HCl salt) creates a polar, ionic center.[2]

  • Purification Challenge: The compound exists in an equilibrium that can shift during heating.[2]

    
    
    Risk:[1][2][3] Heating in non-acidified solvents can lead to loss of HCl, resulting in partial precipitation of the free base (contaminant) rather than the pure salt.[2]
    
Solvent Selection Matrix

The selection of the solvent system depends heavily on the nature of the impurities.[2]

SystemSolvent CompositionTarget ImpuritiesMechanism
System A (Standard) Ethanol / Water (9:[1][2][3]1) + trace HCl General organic byproductsTemperature-dependent solubility differential.[1][2][3]
System B (High Purity) Methanol / Ethyl Acetate Inorganic salts & non-polar organicsAnti-solvent precipitation.[2]
System C (Scale-Up) 2M HCl (Aqueous) Free base & hydrolyzed speciesCommon Ion Effect (Salting out).[1][2][3]

Detailed Experimental Protocols

Protocol A: The "Ethanol-Water" System (General Purpose)

Best for removing trace regioisomers and colored oxidation products.[1][2]

Reagents:

  • Absolute Ethanol (EtOH)[1][2][4]

  • Deionized Water[1][2][3]

  • Concentrated HCl (37%)[1][2][3]

Procedure:

  • Dissolution: Suspend 10.0 g of crude 2-amino-6-bromobenzoic acid HCl in 80 mL of Absolute Ethanol.

  • Acidification: Add 0.5 mL of Concentrated HCl.

    • Why? This suppresses the dissociation of the ammonium salt during heating.[2]

  • Heating: Heat the mixture to reflux (approx. 78°C). The solid should dissolve.[2][5][6][7]

    • Note: If full dissolution does not occur, add water dropwise through the condenser until clear (max 10 mL).[2]

  • Clarification (Optional): If the solution is dark, add activated carbon (0.5 g), reflux for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Deep Cooling: Transfer to an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the white/off-white needles.[2] Wash with cold Ethanol/Et2O (1:1).[2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. High heat (>60°C) may drive off HCl.[2]

Protocol B: The "Methanol-Anti-Solvent" System (For Labile Salts)

Best for heat-sensitive batches or when water removal is difficult.[1][2]

Reagents:

  • Methanol (MeOH)[1][2]

  • Ethyl Acetate (EtOAc) or Diethyl Ether[1][2]

Procedure:

  • Dissolution: Dissolve the crude salt in the minimum volume of warm Methanol (approx. 40°C).

  • Filtration: Filter while warm to remove any insoluble inorganic salts (e.g., NaCl, KBr from synthesis).[2][3]

  • Precipitation: Slowly add Ethyl Acetate to the filtrate with vigorous stirring until a persistent cloudiness is observed.

    • Ratio: Typically 1 part MeOH solution to 3 parts EtOAc.[2][3]

  • Crystallization: Seal the flask and let it stand at 4°C overnight.

  • Harvest: Filter the crystals and wash with pure Ethyl Acetate.

Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct purification path based on the crude material's state.

RecrystallizationLogic Start Crude 2-Amino-6-Bromobenzoic Acid HCl CheckImpurity Analyze Impurity Profile Start->CheckImpurity Inorganic High Inorganic Salts (NaCl, Cu salts) CheckImpurity->Inorganic Salt Content > 5% Organic High Organic Impurities (Regioisomers, Tars) CheckImpurity->Organic Colored/Sticky Unknown General Purification CheckImpurity->Unknown Routine SystemB System B: Methanol / Ethyl Acetate (Anti-Solvent) Inorganic->SystemB SystemA System A: Ethanol / Water + HCl (Thermal Gradient) Organic->SystemA Unknown->SystemA FilterHot Hot Filtration (Remove Inorganics) SystemB->FilterHot Dissolve Dissolve in Refluxing EtOH SystemA->Dissolve Crystallize Controlled Cooling (25°C -> 0°C) FilterHot->Crystallize AddHCl Add Trace Conc. HCl (Prevent Dissociation) Dissolve->AddHCl AddHCl->Crystallize Wash Wash with Cold Solvent Crystallize->Wash Dry Vacuum Dry @ 45°C Wash->Dry

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Analytical Validation (Self-Correcting Steps)

To ensure the protocol was successful, perform these checks. If the check fails, follow the mitigation step.

Analytical MethodPassing CriteriaFailure Mitigation
Silver Nitrate Test Positive white precipitate (AgCl)Fail: Product is likely the free base.[1][2][3] Fix: Redissolve in MeOH, add 1.1 eq HCl, and evaporate.
HPLC Purity > 98.5% AreaFail: Impurities persist. Fix: Recrystallize using System B (Anti-solvent) to reject isomers.
Appearance White to off-white needlesFail: Yellow/Brown color.[1][2][3] Fix: Repeat System A with activated charcoal treatment.
Melting Point Sharp range (e.g., 218-220°C dec.)[1][2][3]Fail: Broad range. Fix: Sample is wet or impure. Dry longer under vacuum.[2]

Troubleshooting Common Issues

Issue 1: "Oiling Out"
  • Symptom: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals.

  • Cause: The solvent boiling point is higher than the melting point of the solvated salt, or the solution is too concentrated.[2]

  • Solution: Add more solvent (dilute the system) and reheat.[2] If using Ethanol/Water, increase the Ethanol ratio.[2] Vigorous stirring during cooling is essential.[2]

Issue 2: Loss of Yield
  • Symptom: Very few crystals form upon cooling.[2]

  • Cause: The compound is too soluble in the chosen alcohol.[2]

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to half volume.

    • Add an anti-solvent (Diethyl Ether or Isopropyl Ether) dropwise until cloudy.[2]

    • Cool to -20°C in a freezer.

References

  • BenchChem. Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications. (Provides foundational solubility data for brominated anthranilic acids). [1][2]

  • Organic Syntheses. 2,4,6-Tribromobenzoic Acid.[1][2][3] Org.[2][5][8] Synth. 1951, 31,[2][3] 96. (Establishes acetic acid/water systems for halogenated benzoic acids). [1][2]

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-6-bromobenzoic acid.[1][2][3] (Solubility and stability data).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[2] (General principles for amino acid salt crystallization).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Intramolecular Cyclization of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of products derived from the intramolecular cyclization of 2-amino-6-bromobenzoic acid and its analogs. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.

Core Concepts: A Mechanistic Overview

The intramolecular cyclization of 2-amino-6-bromobenzoic acid is a powerful transformation for constructing fused heterocyclic scaffolds, which are pivotal in pharmaceutical and materials science.[1] This reaction is primarily achieved through two robust, metal-catalyzed methodologies: the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[2][3] Understanding the fundamental catalytic cycles is crucial for effective troubleshooting.

The Intramolecular Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classic copper-catalyzed method for forming carbon-nitrogen bonds.[2] In this intramolecular variant, the amino group of 2-amino-6-bromobenzoic acid acts as the nucleophile, attacking the carbon bearing the bromine atom. Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern protocols have been developed that utilize catalytic copper sources with specific ligands, allowing for milder reaction conditions.[5]

The generally accepted mechanism involves the formation of a copper(I) species, which undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amine and reductive elimination forms the C-N bond and regenerates the active catalyst.[5][6]

ullmann_cycle cluster_0 Ullmann Catalytic Cycle CuI Cu(I) Catalyst OxAdd Oxidative Addition Intermediate (Ar-Cu(III)-X) CuI->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Coordination + Base (-HX) AmineCoord->CuI Product Cyclized Product AmineCoord->Product Reductive Elimination Substrate 2-Amino-6-bromobenzoic Acid (Ar-X)

Caption: Simplified catalytic cycle for the Ullmann Condensation.

The Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[3] It typically operates under milder conditions than the traditional Ullmann reaction. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[7]

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation with a base. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][8]

buchwald_hartwig_cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination L-Pd(II)(Ar)(NHR) OxAdd->AmineCoord + Amine - X ReductiveElim Reductive Elimination AmineCoord->ReductiveElim + Base - Base-H+ ReductiveElim->Pd0 Product Cyclized Product ReductiveElim->Product Substrate 2-Amino-6-bromobenzoic Acid (Ar-X) Amine Amine (R-NH2) Base Base

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cyclization of 2-amino-6-bromobenzoic acid.

Q1: My reaction has stalled, or my yield is extremely low. What are the first things to check?

This is the most common issue and can usually be traced back to one of several critical reaction parameters. A systematic approach is essential for diagnosis.

troubleshooting_workflow Start Low Yield / No Reaction CheckInert Is the reaction under a strictly inert atmosphere (N2 or Ar)? Start->CheckInert CheckInert->Start No. Purge system thoroughly. CheckCatalyst Is the catalyst/precatalyst and ligand appropriate and active? CheckInert->CheckCatalyst Yes CheckCatalyst->Start No. Use fresh catalyst/ligand. Consider a different system. CheckBase Is the base strong enough and soluble? CheckCatalyst->CheckBase Yes CheckBase->Start No. Switch to a stronger or more soluble base (e.g., K2CO3, Cs2CO3, NaOtBu). CheckSolvent Is the solvent anhydrous and high-boiling? CheckBase->CheckSolvent Yes CheckSolvent->Start No. Use anhydrous, high-boiling solvents like DMF, Toluene, or Dioxane. CheckTemp Is the reaction temperature high enough? CheckSolvent->CheckTemp Yes CheckTemp->Start No. Incrementally increase temperature and monitor by TLC/LCMS. Optimize Systematically Optimize Parameters CheckTemp->Optimize Yes

Caption: Initial troubleshooting workflow for low-yield cyclizations.

Detailed Breakdown:

  • Inert Atmosphere: Both copper and palladium catalysts, particularly in their active, low-valent states, are sensitive to oxygen.[9] Inadequate inerting of your reaction vessel is a primary cause of catalyst deactivation and reaction failure. Ensure all reagents are degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

  • Catalyst & Ligand Choice:

    • Ullmann: Traditional copper powder or bronze can have variable activity.[10] Using a well-defined source like CuI is often more reproducible. Ligands such as phenanthroline or specific diamines can significantly accelerate the reaction.[2]

    • Buchwald-Hartwig: The ligand is as important as the palladium source. For an intramolecular amination of this type, a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often required to promote the crucial reductive elimination step.[7]

  • Base Selection: The base plays a dual role: it neutralizes the HBr formed and deprotonates the amine (or a pre-catalyst complex), facilitating its entry into the catalytic cycle.[8]

    • Insoluble bases (like powdered K₂CO₃) can be effective but require efficient stirring.[10]

    • Soluble but weaker bases may not be sufficient to drive the reaction.

    • Strong, soluble bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can be incompatible with ester functionalities.[8] For the free carboxylic acid, a carbonate base is generally preferred.

  • Solvent and Temperature: These reactions typically require heat to overcome the activation energy for oxidative addition and reductive elimination.

    • High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO) are common for Ullmann reactions.[2]

    • Aromatic hydrocarbons (e.g., Toluene, xylene) or ethers (e.g., 1,4-dioxane) are standard for Buchwald-Hartwig couplings.

    • Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.

ParameterTypical Ullmann ConditionsTypical Buchwald-Hartwig Conditions
Catalyst CuI, Cu₂O, or Cu powder (5-20 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand Phenanthroline, Diamine (10-40 mol%)Biarylphosphine (e.g., XPhos) (2-10 mol%)
Base K₂CO₃, Cs₂CO₃ (2-3 equiv.)NaOtBu, K₃PO₄, Cs₂CO₃ (2-3 equiv.)
Solvent DMF, NMP, DioxaneToluene, Dioxane
Temperature 100 - 180 °C80 - 110 °C
Q2: I'm observing significant amounts of intermolecular side products (dimers/oligomers). How can I favor the intramolecular cyclization?

The formation of intermolecular byproducts is a classic competitive pathway in any cyclization reaction. The key to favoring the desired intramolecular pathway is to operate under high dilution conditions .

Causality:

  • Intramolecular reactions are kinetically first-order processes; their rate depends only on the concentration of the starting material.

  • Intermolecular reactions (dimerization) are second-order; their rate depends on the concentration of two reacting molecules.

By significantly lowering the concentration of the 2-amino-6-bromobenzoic acid, the rate of the second-order intermolecular reaction decreases much more dramatically than the rate of the first-order intramolecular cyclization.

Practical Implementation:

  • Standard Approach: Run the reaction at a low concentration, typically in the range of 0.01 M to 0.05 M.

  • Slow Addition: For particularly challenging cyclizations, use a syringe pump to add the substrate solution slowly over several hours to a heated solution of the catalyst, ligand, and base. This technique maintains a pseudo-low concentration of the starting material in the reaction flask at all times, effectively suppressing dimerization.[11]

Q3: My mass spectrum shows a peak corresponding to the loss of bromine from my starting material (hydrodehalogenation). Why is this happening and how can I stop it?

Hydrodehalogenation is a common side reaction in cross-coupling chemistry, resulting in the replacement of the halogen with a hydrogen atom.

Mechanistic Causes:

  • β-Hydride Elimination: In the Buchwald-Hartwig cycle, if the amine has a β-hydride, an unproductive side reaction can occur where the amide undergoes β-hydride elimination, leading to a hydrodehalogenated arene.[3] This is not directly applicable to the primary amine in the starting material but can be a factor with other substrates.

  • Protonolysis: The organometallic intermediate (Ar-Pd-L or Ar-Cu-L) can be sensitive to trace amounts of protic impurities (like water or alcohol), leading to protonolysis that cleaves the Aryl-Metal bond and forms the hydrodehalogenated product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly opened solvents or distill them from an appropriate drying agent.

  • Use a Non-Protic Base: If you suspect the base is a source of protons, ensure it is fully dried.

  • Optimize Ligand: In palladium catalysis, the choice of ligand can influence the relative rates of reductive elimination (productive) versus side reactions. A ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.[7]

Experimental Protocols

The following are generalized starting points. Optimization of catalyst/ligand loading, base, temperature, and concentration is essential for any new substrate.

Protocol 1: Intramolecular Ullmann Cyclization

Materials:

  • 2-amino-6-bromobenzoic acid

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add CuI (0.1 equiv.) and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF to achieve a final substrate concentration of approximately 0.05 M.

  • Begin vigorous stirring and heat the mixture to 120-140 °C.

  • In a separate flask, dissolve 2-amino-6-bromobenzoic acid (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Slowly add the substrate solution to the heated catalyst mixture via syringe pump over 4-6 hours.

  • After the addition is complete, allow the reaction to stir at temperature for an additional 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, pour into water, and acidify with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][10]

Protocol 2: Intramolecular Buchwald-Hartwig Cyclization

Materials:

  • 2-amino-6-bromobenzoic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or similar biarylphosphine ligand

  • Cesium Carbonate (Cs₂CO₃), dried

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene to achieve a final substrate concentration of approximately 0.05 M.

  • Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

  • Add 2-amino-6-bromobenzoic acid (1.0 equiv.) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 8-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Acidify the filtrate with 1M HCl and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Center for Biotechnology Information. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. [Link]

  • LookChem. 2-Amino-6-bromobenzoic acid. [Link]

  • Google Patents. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • ResearchGate. Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. [Link]

  • PubChem. 2-Amino-6-bromobenzoic acid. [Link]

  • AMERICAN ELEMENTS. 2-Amino-6-Bromobenzoic Acid. [Link]

  • National Center for Biotechnology Information. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. [Link]

  • Organic Chemistry Portal. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. [Link]

  • Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Reddit. Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. [Link]

  • National Center for Biotechnology Information. Biocompatible and Selective Generation of Bicyclic Peptides. [Link]

  • Chemistry Stack Exchange. Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

Sources

troubleshooting low solubility of 2-amino-6-bromobenzoic acid in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-6-Bromobenzoic Acid Solubility Guide

Welcome to the Application Support Hub. You are likely here because you are struggling to dissolve 2-amino-6-bromobenzoic acid (CAS: 20776-48-1) in ethanol. This is a known physicochemical bottleneck caused by the unique steric and electronic environment of the 2,6-disubstituted benzoate core.[1]

This guide moves beyond generic advice. It dissects the molecular mechanics preventing dissolution and provides three field-validated protocols to overcome them.

Phase 1: The Diagnostic (Why is this happening?)

Q1: I’m using pure ethanol (EtOH). Why does the powder sit at the bottom despite vigorous sonication?

A: You are fighting the "Zwitterionic Lattice Lock." Unlike simple benzoic acids, 2-amino-6-bromobenzoic acid is an anthranilic acid derivative.[1] In its solid state, it often exists as a zwitterion (internal salt), where the proton from the carboxylic acid migrates to the amine (


).[1][2]
  • The Problem: Zwitterionic crystals have high lattice energy due to strong electrostatic interactions.[1] Ethanol has a low dielectric constant (

    
    ) compared to water (
    
    
    
    ), meaning it lacks the polarity to shield these charges and break the lattice.[1][2]
  • The 6-Bromo Factor: The bromine atom at the C6 position (ortho to the carboxyl) creates severe steric hindrance.[1] This "sandwiches" the carboxyl group between the amine (C2) and the bromine (C6), locking the molecule in a rigid conformation that resists solvation.[1][2]

Q2: My colleague’s batch dissolved fine. Why is mine insoluble?

A: You likely have different polymorphs or salt forms .[1][2]

  • Scenario A (Free Acid): If your batch is the neutral free acid, it should dissolve in warm ethanol.[1][2]

  • Scenario B (Zwitterion/Hydrate): If crystallized from water, it may be a zwitterionic hydrate, which is highly insoluble in alcohols.[1][2]

  • Scenario C (Impurity): Commercial "97%" purity often contains inorganic salts (NaBr) from the synthesis (Hofmann rearrangement or bromination of phthalimide).[1][2] These inorganic salts are insoluble in ethanol, giving the appearance that the compound isn't dissolving.[1]

Phase 2: Troubleshooting Protocols

Do not blindly add more solvent.[1] Use these targeted strategies to force dissolution based on chemical principles.

Strategy A: The "Proton Shift" (For Zwitterionic Batches)

Best for: Analytical sample preparation (HPLC/LC-MS).[1][2]

Mechanism: Adding a trace of acid protonates the carboxylate group (


), breaking the zwitterion and converting the molecule into a cationic salt (

) or neutral species that is more soluble in organic solvents.[1][2]

Protocol:

  • Weigh 10 mg of 2-amino-6-bromobenzoic acid into a vial.

  • Add 950 µL of Ethanol.

  • Critical Step: Add 50 µL of 1M HCl (aqueous or ethanolic).

  • Vortex for 30 seconds.

  • Result: The solution should clear immediately. The protonation disrupts the intermolecular ionic bonds, allowing the ethanol to solvate the lipophilic bromophenyl ring.[1]

Strategy B: The "Co-Solvent Spike" (For Biological Assays)

Best for: Cell culture or biological assays where strong acids are toxic.[1][2]

Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that dissolves both zwitterions and neutral forms effectively.[1][2] You only need enough DMSO to break the crystal lattice; ethanol can then act as the bulk carrier.[1]

Protocol:

  • Dissolve the solid completely in 100% DMSO to create a 100X stock solution (e.g., 50 mM).[1][2]

    • Note: Solubility in DMSO is >100 mg/mL.[1]

  • Slowly dilute this stock into ethanol or your buffer.[1]

  • Rule of Thumb: Keep the final DMSO concentration < 0.5% for biological assays to avoid cytotoxicity.

Phase 3: Visualization & Decision Logic

Use the following decision tree to select the correct solubilization method for your specific application.

SolubilityLogic Start Start: Solid 2-Amino-6-Bromobenzoic Acid CheckApp What is the Downstream Application? Start->CheckApp Analytical Analytical (HPLC, NMR, MS) CheckApp->Analytical Biological Biological / Cell Assay CheckApp->Biological Synthesis Synthesis / Reaction CheckApp->Synthesis AcidSpike Protocol A: Acid Spike (Add 1% 1M HCl to EtOH) Analytical->AcidSpike Allows acidic pH DMSOSpike Protocol B: DMSO Stock (Dissolve in DMSO, dilute) Biological->DMSOSpike Avoids strong acid Reflux Reflux in EtOH (Heat breaks lattice) Synthesis->Reflux Clear Clear Solution (Cationic Form) AcidSpike->Clear PrecipCheck Check for Precipitation upon dilution DMSOSpike->PrecipCheck SuccessBio Stable Suspension/Solution PrecipCheck->SuccessBio No Precip AltSolvent Switch Solvent: DMF or DMAc Reflux->AltSolvent If still insoluble

Figure 1: Decision matrix for solubilizing sterically hindered anthranilic acid derivatives based on experimental constraints.

Phase 4: Quantitative Data & Reference Values

The following table summarizes solubility limits and physical properties derived from experimental data on halogenated anthranilic acids.

PropertyValue / DescriptionRelevance to Solubility
Molecular Weight 216.03 g/mol Moderate size, not the primary limiting factor.[1]
pKa (Carboxyl) ~2.0 - 2.5 (Estimated)The 6-bromo group lowers pKa (inductive effect), increasing zwitterion stability.[1][2]
Solubility (Water) < 0.5 mg/mLInsoluble.[1][2] Do not use water as a primary solvent.[1]
Solubility (EtOH) ~5 - 10 mg/mL (Warm)Variable.[1][2] Highly dependent on crystal form and temperature.[1]
Solubility (DMSO) > 100 mg/mLExcellent.[1][2] Use for stock solutions.
Crystal Habit Monoclinic / NeedlesHigh lattice energy requires heat or chemical modification to break.[1][2]

Phase 5: Purification Protocol (Recrystallization)

If your sample is impure (yellow/brown) or contains inorganic salts, perform this recrystallization to isolate the pure free acid.[1][2]

Reagents: Ethanol (95%), Activated Charcoal, Water.[1][2]

  • Dissolution: Suspend crude 2-amino-6-bromobenzoic acid in Ethanol (10 mL per gram).

  • Heating: Heat to reflux (

    
    ). If solid remains, add ethanol in 1 mL increments.[1][2]
    
    • Note: If a small amount of grit remains after 15 mins of reflux, it is likely inorganic salt (NaBr).[1][2] Filter it off while hot.[1][3]

  • Decolorization: If the solution is dark, add activated charcoal (1% w/w) and reflux for 5 mins. Filter hot through Celite.[1]

  • Crystallization: Add warm water dropwise to the hot ethanol solution until a faint turbidity persists.

  • Cooling: Allow the flask to cool to room temperature slowly (insulate with a towel). Then move to

    
    .[1][2]
    
  • Harvest: Filter the white/off-white needles and wash with cold 50% EtOH/Water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10560649, 2-Amino-6-bromobenzoic acid.[1] Retrieved from [Link][1][2]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1] University of Rhode Island.[1] Retrieved from [Link]

  • Bentivoglio, G., et al. (2010). Crystal structure of 2-amino-3-bromobenzoic acid.[1] (Structural analog analysis for lattice energy comparison). Zeitschrift für Kristallographie. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.[1][2][4] Journal of Chemical & Engineering Data.[1] Retrieved from [Link]

Sources

Technical Guide: Preventing Decarboxylation of 2-Amino-6-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The Decarboxylation Challenge

2-Amino-6-bromobenzoic acid (6-bromoanthranilic acid) presents a unique stability challenge compared to its unsubstituted counterparts. The primary failure mode during heating is the irreversible loss of carbon dioxide to form 3-bromoaniline .

Mechanistic Root Cause

The instability arises from a "Perfect Storm" of steric and electronic factors:

  • Steric Inhibition of Resonance: The bulky bromine atom at the C6 position (ortho to the carboxyl group) forces the carboxyl moiety out of planarity with the benzene ring. This prevents the conjugation that normally stabilizes benzoic acids, raising the ground-state energy of the molecule.

  • Facilitated Proton Transfer: The C2-amino group can act as an intramolecular base. Upon heating, the molecule can adopt a zwitterionic character or enter a cyclic transition state where the amino proton is transferred to the ipso carbon (C1), facilitating the extrusion of CO₂.

  • Strain Relief: Decarboxylation relieves the significant steric strain between the C1-carboxyl and C6-bromo groups.

Critical Temperature Thresholds
  • < 60°C: Generally Safe. Minimal decarboxylation observed in neutral solvents.

  • 60°C – 100°C: Risk Zone. Significant degradation occurs over prolonged periods (>1 hour), especially in acidic media.

  • > 120°C: Critical Failure. Rapid decarboxylation is expected.

Troubleshooting & FAQs

Q1: Why is my starting material converting to 3-bromoaniline during amide coupling?

Diagnosis: You are likely using thermal dehydration methods (e.g., refluxing in toluene or xylene) or activating the acid at high temperatures. Solution: Switch to chemical activation at low temperatures. Thermal energy is not required to form the amide bond if the leaving group is sufficiently labile. Use coupling reagents like HATU or EDC at 0°C to Room Temperature (RT).

Q2: I need to perform a cyclization to form a quinazolinone. How do I heat it without losing the carboxyl group?

Diagnosis: One-pot thermal cyclization often requires temperatures (>140°C) that exceed the stability limit of the free acid. Solution: Use a Stepwise Approach :

  • Acylate the amine first at low temperature.

  • Activate the carboxylic acid (e.g., via mixed anhydride or ester).

  • Cyclize using a dehydrating agent (like HMDS or PPE) rather than pure thermal dehydration. Alternatively, protect the acid as a methyl ester before attempting high-temperature steps.

Q3: Which solvent system minimizes decarboxylation?

Recommendation:

  • Preferred: Aprotic, non-polar to moderately polar solvents (DCM, THF, Acetonitrile). These stabilize the non-zwitterionic form.

  • Avoid: High-boiling protic solvents (e.g., Ethylene Glycol) or acidic aqueous mixtures, which stabilize the transition state for decarboxylation.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Understanding this allows you to intervene before the irreversible step.

Decarboxylation_Mechanism cluster_risk Thermal Risk Zone Start 2-Amino-6-bromobenzoic Acid (Ground State) Zwitterion Zwitterionic Intermediate (NH3+ / COO-) Start->Zwitterion Heat / Protic Solvent Safe_Product Target Amide/Ester (Stable) Start->Safe_Product Activation @ <40°C (HATU/EDC/MeI) TS Cyclic Transition State (Steric Strain Relief) Zwitterion->TS > 80°C Product 3-Bromoaniline (Decarboxylated Byproduct) TS->Product - CO2 (Irreversible)

Technical Support Center: Optimizing 6-Bromoanthranilic Acid Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of condensation reactions involving 6-bromoanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with Ullmann-type C-N cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this synthesis and achieve optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the condensation of 6-bromoanthranilic acid, which typically proceeds via a copper-catalyzed Ullmann condensation mechanism.[1][2]

Q1: What is the fundamental role of temperature in the Ullmann condensation of 6-bromoanthranilic acid?

A: Temperature is the primary driver for overcoming the reaction's activation energy. The key steps, including the oxidative addition of the 6-bromoanthranilic acid to the copper catalyst, are highly temperature-dependent.[1] Traditional Ullmann reactions often required very high temperatures (>200 °C).[1] However, modern catalytic systems often allow for significantly lower temperatures. The optimal temperature is a delicate balance: it must be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation of the starting materials, product, and catalyst, and to minimize side reactions like debromination or decarboxylation.

Q2: What is a typical starting temperature for optimizing this reaction?

A: Based on literature for similar bromobenzoic acids, a starting temperature in the range of 120-140 °C is a logical and effective starting point.[3] For instance, a successful copper-catalyzed amination of 2-bromobenzoic acid was conducted at 130 °C in 2-ethoxyethanol.[3] If using microwave-assisted synthesis, the optimal temperature could be even lower, potentially in the 80-120 °C range.[4]

Q3: Beyond temperature, what are the other critical parameters affecting this reaction?

A: Several factors work in concert with temperature:

  • Catalyst System: The choice of copper source (e.g., CuI, Cu₂O, or copper powder) and the presence or absence of a ligand are critical.[3] Using fresh, high-purity copper sources can significantly improve consistency and yield.[5] Ligands, such as diamines, can stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures.[1][6]

  • Solvent: High-boiling point, polar aprotic solvents are standard. Common choices include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 2-ethoxyethanol.[1][3] The solvent not only dissolves the reactants but also influences the catalyst's stability and reactivity.[7]

  • Base: A base is required to deprotonate the amine nucleophile and/or the carboxylic acid. Potassium carbonate (K₂CO₃) is a common and effective choice.[3]

Q4: How does the reactivity of the bromine substituent influence the required temperature?

A: The carbon-bromine bond is easier to break than a carbon-chlorine bond, meaning aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings.[1] This increased reactivity often allows for more moderate reaction temperatures compared to the corresponding chloro-substituted analogue. The presence of the ortho-amino and meta-carboxyl groups on the ring can also influence the electronic properties and reactivity of the C-Br bond.

Part 2: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Q5: I am observing low or no product yield. What are the likely causes and solutions?

A: This is a common issue that can stem from several sources.

  • Potential Cause 1: Inactive Catalyst. The copper catalyst may be old, oxidized, or of insufficient purity. Copper(I) salts are particularly susceptible to oxidation.

    • Solution: Use a fresh bottle of the copper salt or powder.[5] If using copper powder, consider activating it by washing with a dilute acid to remove surface oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum.

  • Potential Cause 2: Sub-optimal Temperature. The reaction temperature may be too low to initiate the catalytic cycle effectively.

    • Solution: Increase the reaction temperature in a stepwise manner (e.g., in 10-15 °C increments) while monitoring the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). See the optimization protocol in Part 3.

  • Potential Cause 3: Presence of Inhibitors. Water or oxygen can poison the catalyst.

    • Solution: Ensure all reagents and the solvent are rigorously dried. Degas the solvent by sparging with nitrogen or argon before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[5]

Q6: My main product is anthranilic acid (the debrominated starting material). Why is this happening and how can I prevent it?

A: The formation of the debrominated product is a known side reaction in cross-coupling chemistry, often referred to as hydrodehalogenation.

  • Potential Cause 1: Excessively High Temperature. High thermal energy can promote cleavage of the C-Br bond through undesired pathways.

    • Solution: Lower the reaction temperature. This is the first variable to investigate. A reduction of 10-20 °C can often minimize this side reaction without completely halting the desired condensation.

  • Potential Cause 2: Protic Impurities. Trace amounts of water or other protic species in the reaction mixture can serve as a proton source for the hydrodehalogenation.

    • Solution: As with low yield issues, ensure all components of the reaction are scrupulously dry. Using a freshly distilled, high-purity solvent is recommended.

Q7: The reaction starts well but seems to stall before reaching completion. What should I do?

A: Reaction stalling often points to catalyst decomposition over the course of the reaction.

  • Potential Cause: Catalyst Instability. The catalytically active copper species may be unstable under the reaction conditions over long periods, especially at elevated temperatures.

    • Solution 1: Consider adding a ligand (e.g., N,N'-dimethylethylenediamine, phenanthroline) to your reaction. Ligands can stabilize the copper center, prolonging its catalytic lifetime and potentially allowing for lower temperatures.[1][6]

    • Solution 2: If feasible, a second portion of the catalyst can be added midway through the reaction, but this is often less desirable than finding a more stable system.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues encountered during the condensation reaction.

Troubleshooting_Workflow cluster_start Initial Observation cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Unsatisfactory Reaction (Low Yield / Impurities) low_yield Low or No Yield start->low_yield debromination Debromination Side Product start->debromination stalling Reaction Stalls start->stalling cause_catalyst Inactive Catalyst low_yield->cause_catalyst cause_temp_low Temperature Too Low low_yield->cause_temp_low cause_inhibitors O₂ / H₂O Present low_yield->cause_inhibitors debromination->cause_inhibitors cause_temp_high Temperature Too High debromination->cause_temp_high stalling->cause_temp_high cause_catalyst_instability Catalyst Decomposition stalling->cause_catalyst_instability sol_catalyst Use Fresh/Activated Catalyst cause_catalyst->sol_catalyst sol_temp_screen Perform Temperature Screen (e.g., 120-160 °C) cause_temp_low->sol_temp_screen sol_inert Ensure Dry & Inert Conditions (Degas Solvent, N₂ atm) cause_inhibitors->sol_inert cause_temp_high->sol_temp_screen cause_catalyst_instability->sol_temp_screen sol_ligand Add Stabilizing Ligand cause_catalyst_instability->sol_ligand

Sources

Technical Support Center: Resolving Incomplete Amidation of 2-Amino-6-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in the amidation of 2-amino-6-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific, yet crucial, chemical transformation. The inherent steric hindrance and electronic properties of this substrate often lead to incomplete conversions, posing a significant bottleneck in synthetic workflows.

This resource provides a structured, in-depth approach to troubleshooting, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve the immediate issue but also to develop robust amidation protocols for similarly challenging substrates.

Understanding the Challenge: Steric Hindrance and Deactivated Nucleophilicity

The primary obstacle in the amidation of 2-amino-6-bromobenzoic acid lies in its structure. The bromine atom and the amino group ortho to the carboxylic acid create significant steric hindrance around the reaction center. This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the reaction rate and often leading to incomplete conversion.

Furthermore, the amino group, while a potential directing group, is attached to an aromatic ring with an electron-withdrawing bromine atom. This can reduce the nucleophilicity of the amine reactant if it is also an aniline derivative, further complicating the reaction.[1]

Logical Troubleshooting Workflow

When faced with an incomplete amidation reaction, a systematic approach is crucial. The following diagram outlines a logical workflow for diagnosing and resolving the issue.

Troubleshooting_Workflow Start Incomplete Conversion Observed Analytical Confirm Product & Identify Byproducts (TLC, HPLC, LC-MS, NMR) Start->Analytical Initial Analysis CheckReagents Verify Reagent Quality & Stoichiometry OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions If reagents are satisfactory ChangeReagent Select Alternative Coupling Reagent OptimizeConditions->ChangeReagent If optimization fails OptimizeConditions->Analytical Monitor progress ChangeReagent->OptimizeConditions Re-optimize with new reagent Reassess Re-evaluate Strategy ChangeReagent->Reassess If multiple reagents fail Analytical->CheckReagents If starting material remains Success Reaction Complete Analytical->Success If conversion is complete Analytical->Reassess If byproducts are major issue Amidation_Mechanism RCOOH R-COOH (2-amino-6-bromobenzoic acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine R'-NH2 (Amine) Amine->Tetrahedral Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Byproduct Byproduct (e.g., Urea, HOBt) Tetrahedral->Byproduct elimination

Sources

purification of 2-amino-6-bromobenzoic acid from isomeric mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-6-Bromobenzoic Acid

Section 1: The Diagnostic Triage (Start Here)

User Query: "I synthesized 2-amino-6-bromobenzoic acid, but the melting point is off, and the NMR shows aromatic impurities. How do I clean this?"

Senior Scientist Response: Before attempting purification, you must identify the dominant impurity.[1] In the synthesis of brominated anthranilic acids, the regioselectivity is the primary adversary.[1] Direct bromination of anthranilic acid heavily favors the para-position (to the amine), yielding 2-amino-5-bromobenzoic acid .[2][3] The ortho-position (6-bromo) is sterically crowded and difficult to access without specific directing groups or alternative routes (e.g., ring-opening of phthalimides).[2][3]

Use the Melting Point Differential as your primary diagnostic tool.[1]

IsomerStructure NoteMelting Point (Lit.)[1]Solubility Profile
2-Amino-6-Bromobenzoic Acid (Target)Sterically "sandwiched" (1,2,3-trisubstituted pattern).[2][3]135 – 137 °C High solubility in organics (EtOH, EtOAc) due to disrupted packing.[1]
2-Amino-5-Bromobenzoic Acid (Major Impurity)Linear/Planar packing.[2][3]218 – 219 °C Lower solubility; crystallizes readily.[1]
2-Amino-3-Bromobenzoic Acid (Minor Impurity)Ortho to amine, meta to acid.[2][3]~170 – 172 °C Intermediate solubility.[1]

Diagnostic Decision Tree:

DiagnosticTree Start Measure Melting Point (MP) of Crude Solid CheckMP What is the MP Range? Start->CheckMP HighMP MP > 180°C CheckMP->HighMP MidMP MP 140-175°C CheckMP->MidMP TargetMP MP 134-138°C CheckMP->TargetMP Impurity5 Major Impurity: 2-Amino-5-Bromobenzoic Acid HighMP->Impurity5 ImpurityMix Mixture of Isomers (3-Br, 5-Br, 6-Br) MidMP->ImpurityMix Pure Target Purity Likely High. Check HPLC/NMR. TargetMP->Pure Action1 Go to Protocol A (Fractional Crystallization) Impurity5->Action1 ImpurityMix->Action1 Action2 Go to Protocol B (Acid-Base Fractionation)

Caption: Diagnostic workflow based on melting point depression and isomeric identification.

Section 2: Purification Protocols

Protocol A: Fractional Recrystallization (The "Solubility Gap" Method)

Best For: Removing high-melting 5-bromo impurities from the 6-bromo target.[2][3]

The Science: The 2-amino-6-bromobenzoic acid molecule possesses a "steric sandwich" configuration (Amine-COOH-Bromine).[2][3] This forces the carboxylic acid out of planarity, reducing the lattice energy and significantly lowering the melting point (136°C) compared to the planar 5-bromo isomer (219°C).[1][3] We exploit this by using a solvent where the impurity crystallizes first .[1]

Reagents:

  • Ethanol (95% or Absolute)[1][3]

  • Deionized Water[1][3]

  • Activated Carbon (optional, for decolorization)[1][3]

Step-by-Step:

  • Dissolution: Suspend the crude mixture in Ethanol (10 mL per gram of solid). Heat to reflux.[1]

    • Observation: If the solid does not completely dissolve at reflux, the undissolved material is likely the 5-bromo isomer .[2][3]

    • Action: Perform a hot filtration to remove the undissolved solids.[1] The target (6-bromo) is in the filtrate.[2][3]

  • Saturation: If fully dissolved, add hot water dropwise to the boiling ethanol solution until a faint turbidity persists, then add just enough ethanol to clear it.

  • Selective Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Critical Step: The high-melting 5-bromo isomer (and 3-bromo) will tend to precipitate first due to lower solubility.[2][3]

  • Filtration 1 (The Trap): Filter the first crop of crystals. Do not discard. Analyze this solid. It is likely enriched with the impurity.[1]

  • Concentration: Take the filtrate (mother liquor), which is now enriched with the more soluble 2-amino-6-bromobenzoic acid.[2][3] Concentrate it by rotary evaporation to ~50% volume.

  • Crystallization 2 (The Target): Cool the concentrated filtrate to 0°C. The 6-bromo isomer should now crystallize as pale needles/prisms.

  • Validation: Dry the second crop and check MP. It should be sharp near 136°C.[1]

Protocol B: pH-Controlled Precipitation (Isoelectric Focusing)

Best For: Fine separation when recrystallization yields poor recovery, or for removing non-acidic impurities.[2][3]

The Science: Orth-substituted benzoic acids often display lower pKa values (stronger acids) than their meta/para counterparts due to the ortho-effect (steric inhibition of resonance stabilization of the protonated form, or stabilization of the carboxylate).[2][3]

  • 2-amino-6-bromobenzoic acid: Predicted pKa (COOH) ~2.8 - 3.0 (Strongest acid in set due to ortho-Br and ortho-NH2 induction/sterics).[2][3]

  • 2-amino-5-bromobenzoic acid: Predicted pKa (COOH) ~3.5 - 4.0.[2][3]

Step-by-Step:

  • Solubilization: Dissolve the crude mixture in 1M NaOH (pH > 12). The solution should be clear.

    • Troubleshooting: If dark/colored, treat with activated charcoal for 15 mins and filter through Celite.[1]

  • Acidification (Fraction 1): Slowly add 1M HCl with vigorous stirring. Monitor pH with a meter.

    • As pH drops to ~4.5 - 4.0, the weaker acids (impurities like 5-bromo isomer) will approach their isoelectric point/solubility limit first.[2][3]

  • Filtration: If a precipitate forms at pH ~4.0, filter it off.[1] This is likely the impurity.

  • Precipitation (Target): Continue acidifying the filtrate to pH ~2.0 - 2.5. The 2-amino-6-bromobenzoic acid (stronger acid) will precipitate here.[2][3]

  • Collection: Filter the pH 2.0 precipitate, wash with cold water, and dry.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: My product is turning brown/black during recrystallization. What is happening? A: Anilines are prone to oxidation, forming "aniline black" type impurities.[1]

  • Fix: Add a pinch of Sodium Bisulfite or Sodium Dithionite to the recrystallization solvent (water phase) to maintain a reducing environment.[1] Perform the heating steps under a nitrogen blanket if possible.[1]

Q2: I cannot separate the 3-bromo isomer from the 6-bromo isomer. Protocol A isn't working. A: The 3-bromo and 6-bromo isomers are structurally similar (both ortho-substituted relative to one group).[2][3]

  • Fix: Switch to Flash Chromatography .

    • Stationary Phase: Silica Gel (acid-washed if possible to prevent tailing).[2][3]

    • Mobile Phase: Hexanes:Ethyl Acetate (start 90:10, gradient to 60:[3]40) with 1% Acetic Acid .[1] The acetic acid is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.[1] The 6-bromo isomer, being less polar (internal H-bonding), usually elutes before the 5-bromo or 3-bromo isomers.[2][3]

Q3: Can I use the Gabriel Synthesis to avoid isomers entirely? A: Yes. This is the preferred synthetic fix.[1]

  • Route: Start with 3-bromophthalic anhydride

    
     3-bromophthalimide 
    
    
    
    Hofmann rearrangement.[2][3]
  • Note: 3-bromophthalimide ring opening can still yield two isomers (3-bromo vs 6-bromo anthranilic acid), but the ratio is often controllable by temperature and base concentration.[2][3] However, if you are already at the purification stage, stick to Protocol A.

Section 4: Validated Reference Data

Process Flow Diagram:

PurificationFlow Crude Crude Mixture (Isomers + Tars) Dissolve Dissolve in Boiling EtOH Crude->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol HotFilter Hot Filtration CheckSol->HotFilter No (Solids remain) Crystallize Cool Filtrate Slowly to 4°C CheckSol->Crystallize Yes SolidImpurity Solid Residue (5-Bromo Isomer) HotFilter->SolidImpurity Discard HotFilter->Crystallize Filtrate Filter1 Filter Crop 1 Crystallize->Filter1 Crop1 Precipitate: Enriched Impurity Filter1->Crop1 MotherLiq Mother Liquor (Enriched Target) Filter1->MotherLiq Evap Concentrate & Recrystallize MotherLiq->Evap FinalProd Pure 2-Amino-6-Bromo (MP 136°C) Evap->FinalProd

Caption: Fractional crystallization workflow exploiting the higher solubility of the 6-bromo isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10560649, 2-Amino-6-bromobenzoic acid.[2][3] Retrieved February 15, 2026.[1] [Link] (Source for Molecular Weight and CAS verification)

  • Org. Synth. (1943). General methods for purification of substituted anthranilic acids.[1] Coll. Vol. 2, p.15. [Link] (Foundational reference for recrystallization of amino-benzoic acid derivatives)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Amino-6-bromobenzoic Acid from its 2-Amino-5-bromo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and reproducibility of their work. Positional isomers, such as 2-amino-6-bromobenzoic acid and 2-amino-5-bromobenzoic acid, possess the same molecular formula but differ in the arrangement of substituents on the aromatic ring. This subtle structural variance can lead to significant differences in their physicochemical properties and biological activities. This guide provides an in-depth comparison of these two isomers, offering robust, data-supported methodologies for their unambiguous differentiation.

The Structural Imperative: Why Isomer Distinction Matters

The location of the bromine atom relative to the amino and carboxylic acid groups in the benzoic acid scaffold dictates the electronic distribution, steric hindrance, and hydrogen bonding potential of each molecule. In 2-amino-5-bromobenzoic acid, the substituents are positioned to allow for relatively unimpeded electronic effects. Conversely, the ortho-position of the bromine atom in 2-amino-6-bromobenzoic acid introduces significant steric strain, which can influence molecular conformation and reactivity. These fundamental differences manifest in distinct analytical signatures, which we can exploit for definitive identification.

At-a-Glance Comparison: Physicochemical Properties

A preliminary assessment of basic physical properties can often provide the first clue to the identity of an unknown sample. The most striking difference between the two isomers is their melting point.

Property2-Amino-6-bromobenzoic acid2-Amino-5-bromobenzoic acidRationale for Difference
Melting Point 136 °C[1]213-215 °C, 218-219 °C, 219.5 °C[2][3][4][5]The significant difference is likely due to variations in crystal lattice packing and intermolecular forces. The more linear structure of the 5-bromo isomer may allow for more efficient packing and stronger intermolecular interactions, requiring more energy to break the crystal lattice.
Solubility Poorly soluble in waterInsoluble in water; Soluble in alcohols, ethers, chloroform, benzene, and acetic acid[3]Both isomers are expected to have low water solubility due to the hydrophobic benzene ring and the bromine substituent. The presence of the polar amino and carboxylic acid groups imparts some solubility in polar organic solvents.
Appearance White to yellow to brown solidWhite to pale yellow crystalline substance[3][6]The appearance can be influenced by purity and should not be used as a sole identifying characteristic.

Definitive Spectroscopic Fingerprinting

While physical properties are indicative, spectroscopic analysis provides a detailed and definitive means of distinguishing between the two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

¹H NMR Spectroscopy: A Tale of Two Splitting Patterns

The substitution pattern on the benzene ring directly influences the chemical environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.

  • 2-Amino-6-bromobenzoic acid: Due to the ortho-position of the bromine, the aromatic region of the spectrum is expected to show a more complex splitting pattern. The three aromatic protons will be in different chemical environments and will exhibit coupling to each other.

  • 2-Amino-5-bromobenzoic acid: This isomer has a more straightforward substitution pattern, which is expected to result in a clearer set of signals for the three aromatic protons.

The interpretation of these spectra relies on understanding how the electronic effects of the substituents (the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups) influence the shielding and deshielding of the neighboring protons.

¹³C NMR Spectroscopy: Counting the Carbons

The symmetry of the molecule plays a crucial role in determining the number of unique signals in a ¹³C NMR spectrum.

  • 2-Amino-6-bromobenzoic acid: All seven carbon atoms are in unique chemical environments, and therefore, seven distinct signals are expected in the ¹³C NMR spectrum.

  • 2-Amino-5-bromobenzoic acid: Similarly, all seven carbon atoms in this isomer are chemically non-equivalent, which should also result in seven distinct signals.

The key to differentiation lies in the chemical shifts of these signals. The position of the bromine atom will significantly impact the chemical shift of the carbon to which it is attached (C-6 in the 6-bromo isomer and C-5 in the 5-bromo isomer) and its neighboring carbons.

Infrared (IR) Spectroscopy: Vibrational Clues in the Fingerprint Region

Both isomers will exhibit characteristic IR absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (around 1670-1700 cm⁻¹). While these are useful for confirming the presence of the functional groups, the "fingerprint region" (below 1500 cm⁻¹) is where the subtle differences in the C-H out-of-plane bending vibrations, arising from the different substitution patterns, can be observed. These differences provide a unique vibrational signature for each isomer.

Chromatographic Separation: Resolving the Mixture

High-Performance Liquid Chromatography (HPLC) is an effective technique for separating the two isomers. Due to their different polarities and interactions with the stationary phase, they will have distinct retention times. A reverse-phase HPLC method, using a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid), can be optimized to achieve baseline separation.

Experimental Protocols

Melting Point Determination

Objective: To differentiate the isomers based on their distinct melting points.

Protocol:

  • Place a small amount of the crystalline sample into a capillary tube and seal one end.

  • Insert the capillary tube into a calibrated melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

  • Compare the observed melting point with the literature values for the two isomers.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Identification Prep1 Place sample in capillary tube Prep2 Seal one end Prep1->Prep2 Analysis1 Insert into melting point apparatus Prep2->Analysis1 Analysis2 Heat slowly (1-2 °C/min) Analysis1->Analysis2 Analysis3 Record melting range Analysis2->Analysis3 Comp1 Compare with literature values Analysis3->Comp1 Comp2 Identify isomer Comp1->Comp2

¹H NMR Spectroscopy

Objective: To distinguish the isomers based on the chemical shifts and splitting patterns of their aromatic protons.

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts and coupling constants (J-values) of the aromatic protons to deduce the substitution pattern.

NMRWorkflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Prep1 Dissolve sample in deuterated solvent Prep2 Transfer to NMR tube Prep1->Prep2 Acq1 Acquire ¹H NMR spectrum Prep2->Acq1 Proc1 Fourier Transform Acq1->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Analysis1 Analyze chemical shifts Proc2->Analysis1 Analysis2 Analyze splitting patterns Proc2->Analysis2 Analysis3 Determine isomer structure Analysis1->Analysis3 Analysis2->Analysis3

Conclusion

The differentiation of 2-amino-6-bromobenzoic acid and 2-amino-5-bromobenzoic acid is a straightforward process when a systematic analytical approach is employed. A significant difference in melting point provides a rapid preliminary identification. For unambiguous confirmation, ¹H and ¹³C NMR spectroscopy offer detailed structural information based on chemical shifts and coupling patterns that are unique to each isomer. Complementary techniques such as IR spectroscopy and HPLC can further validate the identification. By utilizing these methods, researchers can confidently distinguish between these two positional isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Carl ROTH. (n.d.). 2-Amino-5-bromobenzoic acid, 25 g, CAS No. 5794-88-7. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. Retrieved from [Link]

  • University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). Retrieved from [Link]

  • American Elements. (n.d.). 2-Amino-6-Bromobenzoic Acid. Retrieved from [Link]

  • Brainly. (2024, February 26). 4-Bromobenzoic acid can be separated into cis and trans isomers. a) True b) False. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • ACS Figshare. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 2-Amino-6-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Development

2-Amino-6-bromobenzoic acid is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent purity control, making the development of a validated, high-quality analytical method a critical step in the drug development lifecycle. This guide will compare and contrast different HPLC approaches to empower you to select and develop the optimal method for your specific needs.

The principles of analytical method validation are governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7] These guidelines establish the framework for demonstrating that an analytical procedure is suitable for its intended purpose.[5]

Understanding the Analyte: Physicochemical Properties of 2-Amino-6-Bromobenzoic Acid

A successful HPLC method is built upon a solid understanding of the analyte's chemical and physical properties.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₇H₆BrNO₂Provides the basis for molecular weight calculation.[8][9]
Molecular Weight 216.03 g/mol Essential for preparing standard solutions of known concentration.[8][10][11]
Structure Aromatic carboxylic acid with amino and bromo substituentsThe aromatic ring provides UV absorbance for detection. The acidic (carboxylic acid) and basic (amino) groups mean the compound's ionization state is pH-dependent, which is a critical parameter for controlling retention in reversed-phase HPLC.
pKa Not readily available in searched literature, but can be estimated. The carboxylic acid pKa will be in the range of 2-4, and the anilinic amino group pKa will be around 2-3.The pH of the mobile phase relative to the pKa values will determine the charge of the molecule and its interaction with the stationary phase. To achieve good retention and peak shape on a C18 column, the pH should be adjusted to suppress the ionization of the carboxylic acid (pH < 2).
UV Absorbance Expected to have strong absorbance in the UV region (approx. 220-300 nm) due to the substituted benzene ring.Allows for sensitive detection using a UV detector. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Potential Impurities Starting materials, by-products from synthesis (e.g., isomers, over-brominated or under-brominated species), and degradation products.The HPLC method must be able to separate the main component from all potential and actual impurities to ensure accurate purity determination.

Comparison of HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving the desired separation. Here, we compare common approaches for the analysis of aromatic carboxylic acids like 2-amino-6-bromobenzoic acid.

Method ComponentAlternative 1: Conventional C18Alternative 2: Phenyl-HexylAlternative 3: Mixed-ModeRationale and Comparison
Stationary Phase Octadecyl-silica (C18)Phenyl-HexylC18 with embedded polar groups or ion-exchange ligandsC18 is the workhorse of reversed-phase chromatography, separating based on hydrophobicity. It is a good starting point for many small molecules. Phenyl-Hexyl columns offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte, which can be beneficial for separating aromatic compounds and their isomers. Mixed-mode columns provide multiple interaction mechanisms (hydrophobic and ion-exchange), which can be advantageous for retaining and separating polar and ionizable compounds.[12][13]
Mobile Phase (Aqueous) Acidified water (e.g., 0.1% Formic Acid, 0.1% Phosphoric Acid)Acidified water (e.g., 0.1% Trifluoroacetic Acid)Buffered mobile phase (e.g., Phosphate or Acetate buffer)The choice of acid or buffer is crucial for controlling the ionization of 2-amino-6-bromobenzoic acid. A low pH mobile phase (pH 2-3) will protonate the carboxylic acid, making it less polar and more retained on a C18 column, generally resulting in better peak shape. The type of acid can also influence selectivity.[13]
Mobile Phase (Organic) Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN)Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency. MeOH can offer different selectivity and is a viable alternative.
Detection UV/Vis (e.g., 220 nm, 254 nm, or λmax)UV/VisUV/Vis or Mass Spectrometry (MS)UV detection is standard and robust.[14] MS detection provides higher selectivity and structural information, which is particularly useful for impurity identification. If using MS, volatile mobile phase modifiers like formic acid or acetic acid should be used instead of non-volatile buffers like phosphate.[15]

Recommended HPLC Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the purity analysis of 2-amino-6-bromobenzoic acid. The inclusion of system suitability tests ensures the validity of the results on a per-run basis, a cornerstone of trustworthy analytical science.[2][16]

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Formic acid, analytical grade.

  • Volumetric flasks and pipettes.

  • Analytical balance.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (start with 254 nm).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-amino-6-bromobenzoic acid reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-amino-6-bromobenzoic acid sample and dissolve in a 25 mL volumetric flask with the diluent.

4. System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The results must meet the following criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Rationale for Choices:

  • The C18 column is a robust and widely applicable choice for initial method development.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Formic acid is a volatile mobile phase modifier, making the method compatible with mass spectrometry if needed for impurity identification, and it effectively controls the ionization of the analyte.

  • The system suitability criteria are based on common pharmaceutical industry standards and ensure the performance of the chromatographic system.[17][18]

Visualizing the Workflow

A systematic approach to method development is crucial. The following diagram illustrates the logical flow from initial parameter selection to a validated method.

HPLC_Method_Development A Select Column (C18, Phenyl) D Optimize Gradient A->D B Select Mobile Phase (ACN/Water, MeOH/Water) B->D C Select pH Modifier (Formic, Phosphoric Acid) C->D E Optimize Flow Rate D->E F Optimize Temperature E->F G System Suitability F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K

Sources

UV-Vis absorption maxima of 6-bromoanthranilic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the UV-Vis Absorption Maxima of 6-Bromoanthranilic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2][3] These compounds serve as precursors for the synthesis of a wide array of pharmaceuticals, dyes, and fragrances.[1][4] Their intrinsic fluorescence and environmentally sensitive spectroscopic properties also make them valuable as molecular probes in biological imaging and diagnostics.[1] The introduction of a bromine atom at the 6-position of the anthranilic acid core can significantly modulate the electronic properties, and consequently, the spectroscopic behavior of the molecule.

This guide provides a comparative analysis of the . We will delve into the underlying principles governing their absorption characteristics, present relevant experimental data, and offer detailed protocols for their synthesis and spectroscopic characterization. The objective is to equip researchers with the foundational knowledge to understand and predict the UV-Vis absorption behavior of this important class of compounds.

Theoretical Framework: Understanding UV-Vis Absorption in Substituted Aromatics

The absorption of ultraviolet and visible light by organic molecules primarily involves the excitation of electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like anthranilic acid derivatives, the most significant electronic transitions are the π→π* and n→π* transitions.[5][6] The π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n→π* transition involves the excitation of an electron from a non-bonding orbital (typically from a lone pair on a heteroatom like nitrogen or oxygen) to an antibonding π* orbital.

The Influence of Substituents:

The position and nature of substituents on the aromatic ring play a crucial role in determining the absorption maximum (λmax). The bromine atom in 6-bromoanthranilic acid is an auxochrome—a group that, when attached to a chromophore (the light-absorbing part of the molecule), alters the λmax and the molar absorptivity. The bromine atom, through its +M (mesomeric) and -I (inductive) effects, can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, bromine substitution on an aryl ring leads to a bathochromic shift (red shift) in the absorption spectrum, meaning the λmax is shifted to a longer wavelength.[7] This is attributed to the p-π conjugation between the lone pair electrons of the bromine atom and the π-electron system of the aromatic ring.[7]

The Role of Solvent Polarity:

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a compound.[8][9] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to a shift of the absorption maximum to a shorter wavelength. This is often observed for n→π* transitions, as polar solvents can form hydrogen bonds with the non-bonding electrons, lowering their energy and thus increasing the energy required for the transition.[6][10]

  • Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength with increasing solvent polarity is also possible, particularly for π→π* transitions where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Experimental Methodologies

Synthesis of N-Aryl/Alkyl 6-Bromoanthranilic Acid Derivatives

The synthesis of N-substituted anthranilic acid derivatives can be achieved through various methods, including the Ullmann condensation.[11][12] The following is a representative protocol for the copper-catalyzed amination of a 2-bromobenzoic acid, which can be adapted for 6-bromo-2-aminobenzoic acid.

Protocol for Copper-Catalyzed N-Arylation:

  • Reaction Setup: To a reaction vessel, add 2-bromobenzoic acid (1 equivalent), the desired amine (1-1.2 equivalents), a copper catalyst such as CuI or Cu2O (catalytic amount), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable high-boiling solvent such as 2-ethoxyethanol or DMF.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Combine Reactants: - 2-Bromobenzoic Acid - Amine - Copper Catalyst - Base solvent Add Solvent (e.g., 2-ethoxyethanol) start->solvent reflux Heat to Reflux (120-140°C) solvent->reflux workup Acidic Workup reflux->workup purify Purification (Recrystallization) workup->purify dissolve Dissolve Purified Product in Solvent purify->dissolve measure Acquire UV-Vis Spectrum dissolve->measure analyze Determine λmax measure->analyze

Caption: Experimental workflow for the synthesis and UV-Vis analysis of N-substituted bromoanthranilic acid derivatives.

UV-Vis Spectroscopic Analysis

The following is a generalized procedure for obtaining the UV-Vis absorption spectrum of a synthesized compound.[13]

Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a stock solution of the purified 6-bromoanthranilic acid derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 1 x 10⁻³ M).

  • Dilution: Dilute the stock solution to a working concentration (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blanking: Fill a cuvette with the pure solvent to be used for the sample and place it in the spectrophotometer. Run a baseline correction or "blank" to subtract the absorbance of the solvent.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Results and Discussion: A Comparative Overview

CompoundSolventλmax (nm)Reference
Anthranilic AcidDMSO340.5[2]
4-Trifluoromethyl AnthranilateMethanol~330[1]
4-Trifluoromethyl AnthranilateChloroform~340[1]
4-Cyano AnthranilateMethanol~340[1]
4-Cyano AnthranilateChloroform~350[1]

Analysis of Trends:

  • Effect of Bromine Substitution: Based on the general principles of substituent effects, the introduction of a bromine atom at the 6-position of anthranilic acid is expected to cause a bathochromic shift in the λmax compared to the parent anthranilic acid.[7] This is due to the extension of the conjugated system through the lone pairs of the bromine atom.

  • Influence of Other Substituents: The presence of other electron-withdrawing or electron-donating groups on the aromatic ring or on the amino or carboxyl groups will further modulate the λmax. For instance, N-alkylation or N-arylation can lead to bathochromic shifts due to the electron-donating nature of these groups.

  • Solvent Effects: As illustrated by the data for 4-trifluoromethyl and 4-cyano anthranilates, a change in solvent polarity from methanol (more polar) to chloroform (less polar) can result in a noticeable shift in the λmax.[1] The direction of this shift will depend on the nature of the electronic transition (n→π* or π→π*) and the relative stabilization of the ground and excited states by the solvent.

G cluster_factors Influencing Factors cluster_outcome Spectroscopic Outcome structure Molecular Structure (Substituents) lambda_max UV-Vis Absorption Maximum (λmax) structure->lambda_max Determines electronic transitions solvent Solvent Polarity solvent->lambda_max Modulates transition energies

Caption: The relationship between molecular structure, solvent polarity, and the resulting UV-Vis absorption maximum.

Conclusion

The are governed by a combination of factors, including the electronic effects of the bromine substituent, the nature of other functional groups present in the molecule, and the polarity of the solvent. A thorough understanding of these principles is essential for researchers working on the design and application of these compounds. The experimental protocols provided in this guide offer a starting point for the synthesis and spectroscopic characterization of novel 6-bromoanthranilic acid derivatives. Further systematic studies are warranted to build a comprehensive database of the spectroscopic properties of this versatile class of molecules, which will undoubtedly aid in their application in drug discovery and materials science.

References

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - McFarland Laboratories. (n.d.).
  • Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in... - ResearchGate. (n.d.).
  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH. (2022, March 27).
  • Solvent effects on some new meso-aryl substituted octabromoporphyrins - Indian Academy of Sciences. (n.d.).
  • FTIR Spectra of anthranilic acid and Ag (I) complex 3 - ResearchGate. (n.d.).
  • UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. (2020, February 4).
  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. | Semantic Scholar. (n.d.).
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives - ScholarWorks@GVSU. (n.d.).
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC. (n.d.).
  • Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube. (2019, March 15).
  • Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. (n.d.).
  • The Effect of Solvents on the Absorption Spectra of Aromatic Compounds - ACS Publications. (n.d.).
  • 2.4: Effect of Solvent - Chemistry LibreTexts. (2023, March 16).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11).
  • UV–visible spectra of the anthranilic acid and the complexes (1–10) - ResearchGate. (n.d.).
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.).
  • WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents. (2014, May 8).
  • determination of anthranilic acid by potentiometric titration - Department of Physical Chemistry. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - MDPI. (n.d.).
  • Synthesis of N-Phenylanthranilic acid under Ullman conditions. (n.d.).

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Safety Operating Guide

A Researcher's Guide to Safely Handling 2-amino-6-bromobenzoic acid HCl: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of specialized chemical reagents, such as 2-amino-6-bromobenzoic acid HCl, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE), operational handling, and disposal of this compound, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard Profile

The hydrochloric acid (HCl) salt form of this amine suggests that the compound will have an acidic pH in solution, further contributing to its corrosive potential. Halogenated aromatic compounds also warrant careful handling due to their potential for reactivity and toxicity.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 2-amino-6-bromobenzoic acid HCl to mitigate the risks of exposure through contact, inhalation, or ingestion.

Scenario Required Personal Protective Equipment Rationale
Weighing and Preparing Solutions - Chemical splash goggles with side shields- Nitrile gloves (or other chemically resistant gloves)- Laboratory coat- Closed-toe shoesPrevents eye contact with dust or splashes.[5][6] Protects skin from direct contact.[5] Shields clothing and skin from spills. Provides a basic level of foot protection from spills.[5]
Conducting Reactions and Work-up - All PPE from "Weighing and Preparing Solutions"- Face shield (in addition to goggles)- Chemical-resistant apronOffers an additional layer of protection for the face and neck from splashes.[7] Provides enhanced protection for the torso against larger volume spills.
Handling in a Fume Hood - All PPE from "Conducting Reactions and Work-up"A properly functioning fume hood is essential to control the inhalation of dust or vapors, which may be respiratory irritants.[4][5]
Cleaning Spills - All PPE from "Conducting Reactions and Work-up"- Heavy-duty, chemical-resistant glovesProvides greater durability and protection during cleanup of potentially corrosive material.

Procedural Workflow for Safe Handling

The following step-by-step guide outlines the critical stages of handling 2-amino-6-bromobenzoic acid HCl, from initial preparation to final disposal.

Preparation and Weighing
  • Work in a Ventilated Area : Always handle the solid compound within a certified chemical fume hood to minimize the risk of inhaling fine dust particles.[4][5]

  • Don Appropriate PPE : Before handling the primary container, ensure you are wearing all the required PPE as outlined in the table above.

  • Careful Dispensing : Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust clouds.

  • Immediate Cleanup : Clean any minor spills on the balance or surrounding area immediately with a damp cloth, ensuring the cloth is disposed of as chemical waste.

Solution Preparation and Reaction
  • Controlled Addition : When preparing solutions, slowly add the 2-amino-6-bromobenzoic acid HCl to the solvent. If diluting a concentrated solution, always add the acid to water or the less concentrated solution to dissipate any heat generated.[3][4]

  • Maintain Containment : Keep all containers sealed when not in use to prevent the release of any vapors.[8]

  • Constant Vigilance : Continuously monitor your reaction for any unexpected changes.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Waste Segregation : All solid waste contaminated with 2-amino-6-bromobenzoic acid HCl (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[1]

  • Consult Local Regulations : Adhere to your institution's and local authorities' guidelines for the disposal of halogenated organic compounds and acidic waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of 2-amino-6-bromobenzoic acid HCl.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Obtain Reagent ppe Don Appropriate PPE prep_start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 exposure Exposure Occurs ppe->exposure weigh Weigh Solid Carefully fume_hood->weigh Step 3 dissolve Dissolve in Solvent weigh->dissolve Step 4 spill Spill Occurs weigh->spill weigh->exposure reaction Conduct Reaction dissolve->reaction Step 5 dissolve->spill dissolve->exposure monitor Monitor Reaction reaction->monitor Continuous solid_waste Segregate Solid Waste reaction->solid_waste Post-Reaction liquid_waste Segregate Liquid Waste reaction->liquid_waste Post-Reaction reaction->spill reaction->exposure dispose Dispose via EHS Guidelines solid_waste->dispose liquid_waste->dispose spill_cleanup Follow Spill Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid spill_cleanup->dispose medical Seek Medical Attention first_aid->medical

Caption: Workflow for Safe Handling of 2-amino-6-bromobenzoic acid HCl.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-amino-6-bromobenzoic acid HCl in their work, fostering a laboratory environment that prioritizes both scientific advancement and personal well-being.

References

  • Corrosives - Lab Safety. (2015, March 2). Grand Valley State University. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). CP Lab Safety. [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). ReAgent. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • SAFETY DATA SHEET - m-Chlorobenzoic Acid. (2014, February 27). National Institute of Standards and Technology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.